Product packaging for Sanfetrinem Sodium(Cat. No.:CAS No. 141611-76-9)

Sanfetrinem Sodium

Cat. No.: B1260912
CAS No.: 141611-76-9
M. Wt: 303.29 g/mol
InChI Key: YXEMRWDSRDEZLB-KOKFPPFCSA-M
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Description

Sanfetrinem Sodium is the sodium salt form of sanfetrinem, an orally available tricyclic beta-lactam (trinem) antibiotic, with broad-spectrum activity against gram-positive and gram-negative bacteria. Sanfetrinem has high stability to many beta-lactamases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18NNaO5 B1260912 Sanfetrinem Sodium CAS No. 141611-76-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

141611-76-9

Molecular Formula

C14H18NNaO5

Molecular Weight

303.29 g/mol

IUPAC Name

sodium (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate

InChI

InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1

InChI Key

YXEMRWDSRDEZLB-KOKFPPFCSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+]

Canonical SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+]

Pictograms

Irritant; Health Hazard

Synonyms

4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate
GV 104326
GV-104326
GV104326

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sanfetrinem Sodium on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanfetrinem, a member of the trinem class of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactams, is centered on the disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of Sanfetrinem's activity, with a focus on its primary targets, the penicillin-binding proteins (PBPs). Quantitative data on its efficacy and PBP affinity are presented, alongside detailed experimental protocols for key assays. Visualizations of the mechanism and experimental workflows are provided to facilitate a deeper understanding of this potent antimicrobial agent.

Introduction to Sanfetrinem and the Bacterial Cell Wall

Sanfetrinem is a synthetic, tricyclic β-lactam antibiotic, structurally related to the carbapenems.[2] Its potent antimicrobial activity stems from its ability to inhibit the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. The peptidoglycan layer is a rigid, mesh-like structure that provides osmotic protection and maintains cell shape. Its synthesis is a complex process involving a series of enzymatic reactions, with the final and critical cross-linking step catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2][3]

The Primary Target: Penicillin-Binding Proteins (PBPs)

The bactericidal action of Sanfetrinem is initiated by its covalent binding to the active site of PBPs.[2][4] This binding is effectively irreversible and inactivates the enzyme, thereby halting the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.[2] This inhibition of peptidoglycan synthesis leads to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[5]

PBP Specificity of Sanfetrinem

Sanfetrinem has demonstrated a high affinity for multiple essential PBPs in various bacteria. In Streptococcus pneumoniae, studies have identified PBP 1a and PBP 2b as the primary and essential targets.[4] The concentration of Sanfetrinem required for 50% saturation of these PBPs is a key indicator of its binding affinity.

Quantitative Analysis of Sanfetrinem Activity

The efficacy of Sanfetrinem is quantified through its Minimum Inhibitory Concentration (MIC) and its binding affinity to specific PBPs.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Sanfetrinem has demonstrated potent activity against a wide range of clinical isolates.

BacteriumNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae (Penicillin-Susceptible)190.0030.003[4]
Streptococcus pneumoniae (Intermediate Penicillin Resistance)210.030.06[4]
Streptococcus pneumoniae (Penicillin-Resistant)300.51[4]
Staphylococcus aureus (Methicillin-Susceptible)590.030.06[1]
Escherichia coli--0.25[1]
Klebsiella pneumoniae--0.5[1]
Mycobacterium tuberculosis61-2-4[6]

Table 1: MIC50 and MIC90 Values of Sanfetrinem Against Various Bacterial Isolates.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of Sanfetrinem to its target PBPs can be assessed by determining the concentration required to achieve 50% saturation of the protein.

BacteriumStrainPBP Target50% Saturation Concentration (µg/mL)Reference
Streptococcus pneumoniaeR6 (Penicillin-Susceptible)PBP 1a0.003[4]
PBP 30.003[4]
Streptococcus pneumoniae4387 (Intermediate Resistance)PBP 1a0.06[4]
PBP 2b0.06[4]
Streptococcus pneumoniae4411 (Penicillin-Resistant)PBP 1a0.5[4]
PBP 2b0.25[4]

Table 2: 50% Saturation Concentrations of Sanfetrinem for S. pneumoniae PBPs.

Mechanism of Action: A Step-by-Step Breakdown

The following diagram illustrates the proposed mechanism of action of Sanfetrinem, from its entry into the bacterial cell to the eventual lysis.

Sanfetrinem_Mechanism cluster_outside Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_lysis Sanfetrinem_ext Sanfetrinem Sanfetrinem_peri Sanfetrinem Sanfetrinem_ext->Sanfetrinem_peri Diffusion through porin channels (Gram-negative) PBP Penicillin-Binding Proteins (PBPs) Sanfetrinem_peri->PBP Binding to active site PBP_inactive Inactive PBP-Sanfetrinem Complex Sanfetrinem_peri->PBP_inactive Covalent Acylation Lysis_process Inhibition of Peptidoglycan Cross-linking PBP_inactive->Lysis_process Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis Precursors Peptidoglycan Precursors Peptidoglycan_synthesis->Precursors Transport Transport Precursors->Transport to periplasm Transport->PBP Substrate for transpeptidation Weakened_wall Weakened Cell Wall Lysis_process->Weakened_wall Cell_lysis Cell Lysis & Death Weakened_wall->Cell_lysis Experimental_Workflow cluster_initial Initial Screening cluster_target Target Identification & Affinity cluster_cellular Cellular Effects cluster_downstream Downstream Mechanism MIC_testing MIC Determination (Broth/Agar Dilution) PBP_assay Competitive PBP Binding Assay MIC_testing->PBP_assay Identifies potent candidates Time_kill Time-Kill Kinetics Assay MIC_testing->Time_kill Determines bactericidal vs. bacteriostatic PBP_identification Identification of Primary PBP Targets PBP_assay->PBP_identification Affinity_quant Quantification of Binding Affinity (IC50/Ki) PBP_identification->Affinity_quant Metabolomics Metabolomic Analysis (Metabolic Perturbations) Affinity_quant->Metabolomics Informs on primary target engagement Morphology Microscopy Analysis (Cell Morphology Changes) Time_kill->Morphology Lysis_assay Cell Lysis Assay (OD600 Monitoring) Morphology->Lysis_assay Lysis_assay->Metabolomics ROS_detection Reactive Oxygen Species (ROS) Detection Metabolomics->ROS_detection

References

In Vitro Activity of Sanfetrinem Against Streptococcus pneumoniae: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of sanfetrinem, a trinem antimicrobial agent, against the clinically significant pathogen Streptococcus pneumoniae. The document synthesizes key findings on its efficacy against pneumococcal isolates with varying susceptibility to penicillin, details the experimental methodologies employed in these assessments, and illustrates the underlying mechanism of action.

Quantitative Antimicrobial Activity

Sanfetrinem has demonstrated potent in vitro activity against Strepetococcus pneumoniae, including strains resistant to penicillin. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Table 1: Comparative MICs of Sanfetrinem and Other β-Lactams against S. pneumoniae

The following table presents the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for sanfetrinem and comparator agents against penicillin-susceptible, intermediately resistant, and resistant S. pneumoniae.

AntibioticPenicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Sanfetrinem Susceptible 0.007 ≤0.007 - 0.015 ≤0.003 - 0.03
Intermediate 0.06 0.25 0.03 - 0.5
Resistant 0.5 0.5 0.25 - 1
Penicillin GSusceptible0.0150.03≤0.007 - 0.03
Intermediate0.250.50.12 - 1
Resistant242 - 8
AmoxicillinSusceptible0.0150.03≤0.007 - 0.03
Intermediate0.2510.12 - 2
Resistant241 - 8
CefotaximeSusceptible0.0150.03≤0.007 - 0.03
Intermediate0.250.50.12 - 1
Resistant120.5 - 4
ImipenemSusceptible0.0070.015≤0.003 - 0.015
Intermediate0.030.1250.015 - 0.25
Resistant0.250.250.125 - 0.25
MeropenemSusceptible0.030.060.015 - 0.06
Intermediate0.1250.50.06 - 1
Resistant0.510.25 - 2

Data compiled from multiple sources.[1][2][3][4][5]

Against penicillin-susceptible strains, the activity of sanfetrinem is comparable to that of other potent β-lactams like penicillin, amoxicillin, cefotaxime, imipenem, and meropenem.[2][3][6] However, its superior activity is evident against penicillin-resistant isolates, where sanfetrinem and the carbapenems show significantly lower MICs.[2][3][6] Generally, sanfetrinem's activity against resistant strains is intermediate between that of imipenem and meropenem.[2][3]

Experimental Protocols

The in vitro activity data for sanfetrinem against S. pneumoniae has been determined using standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

A prevalent method for assessing the in vitro activity of sanfetrinem is the broth microdilution or agar dilution method.

a) Bacterial Isolates: A diverse collection of clinical S. pneumoniae isolates is used, categorized based on their susceptibility to penicillin.[1][2][3] This includes penicillin-susceptible, intermediately resistant, and resistant strains.

b) Culture Media: For agar dilution, Mueller-Hinton agar supplemented with 5% horse blood is commonly employed.[2][3] For broth microdilution, Mueller-Hinton broth with 5% lysed horse blood and 20 mg/L β-NAD is used.

c) Inoculum Preparation: Bacterial colonies from an overnight culture on a blood agar plate are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 10^4 to 10^5 colony-forming units (CFU) per spot on the agar surface or per well in the microdilution plate.[2][3]

d) Antibiotic Preparation: Stock solutions of sanfetrinem and comparator antibiotics are prepared and serially diluted to the desired concentrations in the appropriate medium.

e) Incubation: The inoculated agar plates or microdilution trays are incubated at 37°C for 18-24 hours in an ambient atmosphere.[2][3]

f) MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

The mechanism of action of β-lactam antibiotics involves their binding to and inhibition of PBPs. The affinity of sanfetrinem for the PBPs of S. pneumoniae can be assessed through competition experiments.

a) Membrane Preparation: Bacterial cells are harvested, washed, and lysed to obtain a crude membrane preparation containing the PBPs.

b) Competition Assay: The membrane preparations are incubated with increasing concentrations of sanfetrinem or a comparator β-lactam. Subsequently, a labeled penicillin, such as 3H-benzylpenicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), is added to saturate the remaining unbound PBPs.

c) Detection and Analysis: The PBP-antibiotic complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are then visualized by fluorography or fluorescence scanning. The concentration of sanfetrinem required to inhibit 50% of the binding of the labeled penicillin to a specific PBP (IC50) is then determined.

Visualized Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and the proposed mechanism of action of sanfetrinem.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Data Analysis start Start: Select S. pneumoniae Isolates culture Culture Isolates on Blood Agar start->culture Step 1 inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum Step 2 inoculate Inoculate Mueller-Hinton Agar/Broth inoculum->inoculate Step 3 antibiotic Prepare Serial Dilutions of Antibiotics antibiotic->inoculate Step 4 incubate Incubate at 37°C for 18-24h inoculate->incubate Step 5 read Read MIC (Lowest Concentration with No Growth) incubate->read Step 6 analyze Analyze and Compare MIC50/MIC90 Values read->analyze Step 7 end End: Determine In Vitro Activity analyze->end Step 8 mechanism_of_action cluster_drug Drug Action cluster_bacterium Streptococcus pneumoniae Cell sanfetrinem Sanfetrinem pbp Penicillin-Binding Proteins (PBPs) sanfetrinem->pbp Binds to pbp1a PBP1a sanfetrinem->pbp1a High affinity in resistant strains pbp2b PBP2b sanfetrinem->pbp2b High affinity in resistant strains pbp2x PBP2x cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis and Death cell_wall->lysis Inhibition leads to

References

Broad-Spectrum Activity of Sanfetrinem: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the broad-spectrum antibacterial activity of sanfetrinem, a novel tricyclic β-lactam antibiotic. Sanfetrinem, and its oral prodrug sanfetrinem cilexetil, have demonstrated potent in vitro and in vivo efficacy against a wide range of clinically significant Gram-positive and Gram-negative bacteria, as well as notable activity against Mycobacterium tuberculosis. This document, intended for researchers, scientists, and drug development professionals, consolidates key data on its antimicrobial spectrum, details the experimental methodologies used for its evaluation, and visualizes relevant biological pathways and workflows.

In Vitro Antimicrobial Activity of Sanfetrinem

Sanfetrinem has exhibited a broad spectrum of activity against a variety of bacterial isolates, including those with resistance to other classes of antibiotics.[1] Its potency is particularly noted against key respiratory pathogens.

Activity Against Gram-Positive Aerobes

Sanfetrinem shows robust activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[1] Notably, it retains potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2]

Table 1: In Vitro Activity of Sanfetrinem against Gram-Positive Clinical Isolates

Organism (Number of Strains)MIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Staphylococcus aureus (methicillin-susceptible) (59)0.06[1]
Staphylococcus aureus (methicillin-susceptible)0.06[2]
Staphylococcus aureus (methicillin MICs 8-16 mg/L)0.25 - 1[2]
Staphylococcus aureus (methicillin MICs ≥ 32 mg/L)8 - >32[2]
Streptococcus pneumoniae (penicillin-susceptible)≤0.007≤0.007[2]
Streptococcus pneumoniae (penicillin-resistant)0.5[2]
Streptococcus pneumoniae0.0150.5[3]
Streptococcus pneumoniae (70)≤1[4]
Streptococcus pyogenes0.008[1]
Enterococcus faecium (ampicillin & vancomycin resistant) (19)16 - 64[5]
Activity Against Gram-Negative Aerobes

Sanfetrinem is also active against common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][3][6]

Table 2: In Vitro Activity of Sanfetrinem against Gram-Negative Clinical Isolates

Organism (Number of Strains)MIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Escherichia coli0.25[1]
Klebsiella pneumoniae0.5[1]
Haemophilus influenzae0.250.5[3]
Moraxella catarrhalis0.0150.03[3]
Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the potential of sanfetrinem as a repurposed treatment for tuberculosis, demonstrating activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[7][8][9] Its activity is enhanced in the presence of clavulanate.[7][10]

Table 3: In Vitro Activity of Sanfetrinem against Mycobacterium tuberculosis

Organism Strain(s)MediumMIC (μg/mL)NotesReference(s)
M. tuberculosis H37Rv7H9 Broth1.5[7]
M. tuberculosis H37Rv (intracellular)THP-1 cells0.5MICTHP1[7]
M. tuberculosis clinical isolates (DS, MDR, XDR)MIC90 = 1-4More active than meropenem[7]
M. tuberculosis clinical isolatesMIC90 (SFT/CLV) = 0.5-2With clavulanate[10]

Experimental Protocols

The in vitro activity data presented was primarily generated using standardized antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method: The activity of sanfetrinem against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis was determined using a broth microdilution MIC method.[3] This method involves preparing serial twofold dilutions of sanfetrinem in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under appropriate atmospheric and temperature conditions. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method: For Gram-positive organisms like Staphylococcus and Enterococcus species, MICs were determined by both agar and microbroth dilution methods, with similar results observed.[5] In the agar dilution method, varying concentrations of sanfetrinem are incorporated into an agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organisms. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents colony formation. For S. pneumoniae, MICs were determined on Mueller-Hinton agar supplemented with 5% horse blood.[4]

Susceptibility Testing of M. tuberculosis : The activity of sanfetrinem against M. tuberculosis was assessed in both extracellular and intracellular models.[7][11] Extracellular susceptibility was determined in 7H9 broth.[7] Intracellular activity was evaluated using M. tuberculosis-infected THP-1 cells.[7]

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the generalized workflow for determining antimicrobial susceptibility and the proposed mechanism of action for sanfetrinem.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare Sanfetrinem Stock Solution serial_dilution Perform Serial Dilutions (in broth or agar) prep_antibiotic->serial_dilution inoculation Inoculate Dilutions with Bacteria serial_dilution->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate under Optimal Conditions inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

mechanism_of_action cluster_drug Sanfetrinem Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Sanfetrinem Sanfetrinem PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP1a, PBP2b) Sanfetrinem->PBP Binds to and inactivates CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamases (e.g., AmpC, Zinc β-lactamases) BetaLactamase->Sanfetrinem Can hydrolyze and inactivate

Caption: Sanfetrinem's mechanism of action and potential resistance pathways.

Mechanism of Action and Resistance

As a β-lactam antibiotic, sanfetrinem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[4] Against S. pneumoniae, PBP 1a and PBP 2b appear to be crucial targets.[4]

Sanfetrinem demonstrates stability against many common β-lactamases.[12] However, certain enzymes, such as functional group 2f enzymes and zinc β-lactamases (e.g., IMP-1), can confer resistance to sanfetrinem.[12] While sanfetrinem is a weak inducer of AmpC β-lactamases, derepressed mutants may show reduced susceptibility.[12]

Conclusion

Sanfetrinem displays a promising broad-spectrum of antibacterial activity against a wide array of clinically relevant pathogens, including drug-resistant strains of S. pneumoniae and M. tuberculosis. Its potent in vitro activity, coupled with the availability of an oral prodrug, positions sanfetrinem as a valuable candidate for further clinical development. Future research should continue to explore its efficacy in various infection models and further delineate its interactions with emerging resistance mechanisms.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability of Sanfetrinem Sodium against Beta-Lactamases

This technical guide provides a comprehensive overview of the stability of this compound, a trinem β-lactam antibiotic, in the presence of various β-lactamase enzymes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.

Introduction to Sanfetrinem and Beta-Lactamase Stability

Sanfetrinem is a potent, orally administered trinem β-lactam antibiotic.[1][2] Its efficacy, like other β-lactam antibiotics, is threatened by the production of β-lactamases by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Understanding the stability of Sanfetrinem against different classes of β-lactamases is crucial for its clinical development and for defining its therapeutic potential. This guide focuses on the interactions of Sanfetrinem with key β-lactamases, including AmpC, extended-spectrum β-lactamases (ESBLs), and metallo-β-lactamases.

Classification of Beta-Lactamases

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis. Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

G Classification of Beta-Lactamases and Sanfetrinem's Stability cluster_serine Serine β-Lactamases cluster_metallo Metallo-β-Lactamases A Class A (e.g., TEM, SHV, CTX-M) Stable C Class C (AmpC) Slightly Labile D Class D (e.g., OXA) Data Limited B Class B (e.g., IMP, VIM, NDM) Labile Sanfetrinem Sanfetrinem Sanfetrinem->A Stable Sanfetrinem->C Slightly Labile Sanfetrinem->B Labile

Caption: A diagram illustrating the four classes of beta-lactamases and the general stability profile of Sanfetrinem against each class.

Quantitative Analysis of Sanfetrinem Stability

The stability of Sanfetrinem has been evaluated against a range of β-lactamases through the determination of minimum inhibitory concentrations (MICs) for bacteria expressing these enzymes and through direct hydrolysis assays.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MICs of Sanfetrinem and comparator β-lactams against various bacterial strains expressing different β-lactamases.

Table 1: MICs of Sanfetrinem and Comparators against Strains with AmpC β-Lactamases [1]

Organism & StrainAmpC ExpressionSanfetrinem (µg/mL)Imipenem (µg/mL)Cefixime (µg/mL)Cefpodoxime (µg/mL)
E. cloacae M1Inducible20.50.51
E. cloacae P99Derepressed80.5>128>128
E. cloacae 684-conBasal20.50.51
C. freundii 21Inducible0.120.250.250.5
C. freundii 21RDerepressed40.25128>128
S. marcescens S3Inducible10.512
S. marcescens S3RDerepressed10.5816
M. morganii M1Inducible0.50.50.250.25
M. morganii M1RDerepressed10.51632

Table 2: MICs of Sanfetrinem and Comparators against Strains with ESBLs and Carbapenemases [1]

Organism & Strain (Enzyme)Sanfetrinem (µg/mL)Imipenem (µg/mL)Cefixime (µg/mL)Cefpodoxime (µg/mL)
E. coli J62 (TEM-1)0.250.2514
E. coli J62 (TEM-10)0.250.2516128
S. marcescens S6 (Sme-1)>64640.51
P. aeruginosa 101 (IMP-1)>64>641632
S. maltophilia NCTC 10257 (L1)32>64128>128
Hydrolysis Kinetics

Direct measurement of β-lactam hydrolysis provides a more precise assessment of stability. The turnover rate (kcat) is a key parameter in this analysis.

Table 3: Kinetic Parameters for Hydrolysis of Sanfetrinem and Comparators by Purified β-Lactamases [1]

EnzymeSubstratekcat (s⁻¹)Km (µM)
E. cloacae P99 AmpCSanfetrinem0.00033Not Determined
E. cloacae P99 AmpCCefpodoxime8130
E. cloacae P99 AmpCAmoxicillin25300
TEM-1SanfetrinemNo detectable activity-
TEM-10SanfetrinemNo detectable activity-

Summary of Stability Profile

  • Class A ESBLs (TEM-1, TEM-10, SHV variants): Sanfetrinem, similar to imipenem, is highly stable against these enzymes and retains its full activity.[1][2]

  • Class C (AmpC): Sanfetrinem demonstrates slight lability to AmpC β-lactamases.[1][2] For instance, against the Enterobacter cloacae AmpC enzyme, it has a very low turnover rate (kcat) of 0.00033 s⁻¹.[1][3] While MICs are elevated for AmpC-derepressed mutants of E. cloacae and Citrobacter freundii (4 to 8 µg/ml), they are not raised for derepressed mutants of Serratia marcescens and Morganella morganii.[1][2]

  • Functional Group 2f Enzymes (e.g., Sme-1, NMC-A): These enzymes significantly compromise the activity of Sanfetrinem, with up to a 64-fold increase in MICs.[1][2]

  • Class B Metallo-β-Lactamases (e.g., IMP-1, L1): Sanfetrinem is labile to hydrolysis by these zinc-dependent enzymes, leading to resistance.[1][2]

Experimental Protocols

The following sections detail the methodologies used to assess the stability of Sanfetrinem against β-lactamases.

Determination of Minimum Inhibitory Concentrations (MICs)

This protocol is a generalized procedure based on standard methods.

  • Bacterial Strains: A panel of well-characterized bacterial strains, including isogenic pairs with varying levels of β-lactamase expression (basal, inducible, and derepressed mutants) and transconjugants expressing specific β-lactamases, are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard), which is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Preparation: Stock solutions of Sanfetrinem and comparator antibiotics are prepared and serially diluted in appropriate broth or agar media.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to microtiter plates or agar plates containing the serial dilutions of the antibiotics. Plates are incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric)

This protocol outlines a common method for directly measuring the hydrolysis of a β-lactam.

G Workflow for Beta-Lactamase Hydrolysis Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purify β-lactamase from bacterial strain Mix Mix enzyme, buffer, and substrate in a cuvette Enzyme->Mix Substrate Prepare Sanfetrinem solution of known concentration Substrate->Mix Buffer Prepare reaction buffer (e.g., phosphate buffer at optimal pH) Buffer->Mix Spectro Place cuvette in a UV-Vis spectrophotometer Mix->Spectro Measure Monitor the change in absorbance over time at a specific wavelength Spectro->Measure Initial_Rate Calculate the initial rate of hydrolysis from the absorbance change Measure->Initial_Rate Kinetics Determine kinetic parameters (Km, Vmax, kcat) by varying substrate concentration Initial_Rate->Kinetics

Caption: A workflow diagram for a typical spectrophotometric assay to determine the rate of beta-lactamase-mediated hydrolysis.

  • Enzyme Purification: The specific β-lactamase is purified from a bacterial strain that overproduces the enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the purified enzyme, and a known concentration of Sanfetrinem.

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. The wavelength depends on the specific β-lactam.

  • Calculation of Kinetic Parameters: The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. By measuring the initial rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity), can be calculated. The turnover number, kcat (Vmax / [Enzyme]), represents the number of substrate molecules hydrolyzed per enzyme molecule per second.

Mechanism of Beta-Lactam Hydrolysis by Serine Beta-Lactamases

The following diagram illustrates the two-step acylation-deacylation mechanism of β-lactam hydrolysis by a serine β-lactamase.

G Mechanism of Serine Beta-Lactamase Action cluster_acylation Acylation cluster_deacylation Deacylation Binding Sanfetrinem binds to the active site of the enzyme Nucleophilic_Attack Active site serine attacks the carbonyl carbon of the β-lactam ring Binding->Nucleophilic_Attack Acyl_Enzyme Formation of a covalent acyl-enzyme intermediate. The β-lactam ring is opened. Nucleophilic_Attack->Acyl_Enzyme Water_Attack A water molecule attacks the acyl-enzyme intermediate Acyl_Enzyme->Water_Attack Rate-determining step Hydrolysis The ester bond is hydrolyzed, releasing the inactivated Sanfetrinem Water_Attack->Hydrolysis Regeneration The active site of the enzyme is regenerated Hydrolysis->Regeneration

Caption: A simplified diagram showing the acylation and deacylation steps in the hydrolysis of a beta-lactam by a serine beta-lactamase.

Conclusion

Sanfetrinem exhibits a β-lactamase stability profile that is largely similar to that of carbapenems.[1] It is stable against common Class A ESBLs but shows lability to Class B metallo-β-lactamases and functional group 2f enzymes.[1][2] Its slight lability to Class C AmpC enzymes is a point of differentiation from imipenem.[1] This detailed understanding of its interactions with various β-lactamases is essential for guiding its appropriate clinical use and for predicting its spectrum of activity against resistant pathogens.

References

The Pharmacokinetics and Pharmacodynamics of Sanfetrinem Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a novel tricyclic β-lactam antibiotic belonging to the trinem class. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Sanfetrinem is characterized by its high stability against many β-lactamases and human renal dehydropeptidase I.[2] It is typically administered orally as a prodrug, such as Sanfetrinem cilexetil or Sanfetrinem hexetil, which is then hydrolyzed to the active compound, Sanfetrinem.[2][3][4] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Sanfetrinem, intended for professionals in the field of drug development and research.

Pharmacokinetics

The pharmacokinetic profile of Sanfetrinem has been evaluated in both preclinical animal models and human clinical trials. The oral administration of its prodrugs leads to systemic exposure to the active Sanfetrinem molecule.

Absorption and Distribution

Following oral administration of its prodrug, Sanfetrinem is absorbed and reaches peak plasma concentrations (Cmax) within a few hours.[2][3] The drug distributes into various tissues, including the lungs and inflammatory fluid.[2][3]

Metabolism and Excretion

Sanfetrinem is primarily cleared from the body via renal excretion.[4] The elimination half-life is relatively short, necessitating appropriate dosing schedules to maintain therapeutic concentrations.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Sanfetrinem observed in different studies.

Table 1: Pharmacokinetic Parameters of Sanfetrinem Cilexetil in Mice after a Single Oral Dose of 10 mg/kg [2]

ParameterSpecimenValue
CmaxPlasma7.60 µg/mL
Lungs1.94 µg/mL
TmaxPlasma0.25 h
Half-life (t1/2)Plasma0.37 h
AUC0–∞Plasma6.16 µg·h/mL

Table 2: Pharmacokinetic Parameters of Sanfetrinem Hexetil in Healthy Volunteers after Single Doses [3]

Dose EquivalentParameterPlasmaInflammatory Fluid
125 mg Cmax 0.77 µg/mL0.26 µg/mL
Tmax 1.1 h2.80 h
Half-life (t1/2) 1.33 h1.66 h
Penetration -51.4%
500 mg Cmax 2.47 µg/mL0.86 µg/mL
Tmax 2.0 h2.67 h
Half-life (t1/2) 1.97 h1.74 h
Penetration -47.0%

Pharmacodynamics

Sanfetrinem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[5]

Mechanism of Action

As a β-lactam, Sanfetrinem targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][5] This disruption of cell wall integrity leads to bacterial cell lysis and death. Studies on Streptococcus pneumoniae have indicated that Sanfetrinem has a high affinity for PBP 1a and PBP 2b.[6][7]

Sanfetrinem_Mechanism_of_Action cluster_bacterium Bacterial Cell Sanfetrinem Sanfetrinem PBP Penicillin-Binding Proteins (PBPs) Sanfetrinem->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Lysis Cell Lysis and Death Cell_Wall->Lysis Loss of Integrity MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prep_Inoculum Prep_Sanfetrinem Prepare Serial Dilutions of Sanfetrinem Sodium Start->Prep_Sanfetrinem Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Sanfetrinem Prep_Inoculum->Inoculate_Plate Prep_Sanfetrinem->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC as Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End Time_Kill_Assay_Workflow Start Start Prep_Culture Prepare a Standardized Bacterial Culture Start->Prep_Culture Add_Sanfetrinem Add Sanfetrinem at Desired Concentration Prep_Culture->Add_Sanfetrinem Incubate_Shake Incubate with Shaking at 37°C Add_Sanfetrinem->Incubate_Shake Sample Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24h) Incubate_Shake->Sample Plate_Count Serially Dilute and Plate for Viable Cell Count (CFU/mL) Sample->Plate_Count Plot_Data Plot log10 CFU/mL versus Time Plate_Count->Plot_Data End End Plot_Data->End

References

Sanfetrinem Sodium: A Technical Guide for the Treatment of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanfetrinem, a potent tricyclic β-lactam antibiotic of the trinem class, and its oral prodrug, sanfetrinem cilexetil, have demonstrated significant potential for the treatment of respiratory tract infections. Developed initially by GlaxoSmithKline in the 1990s, sanfetrinem exhibits a broad spectrum of in-vitro activity against key Gram-positive and Gram-negative respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae. Despite promising preclinical data and completion of Phase II clinical trials for respiratory indications, its development was halted for commercial reasons. This guide provides a comprehensive technical overview of sanfetrinem sodium, consolidating available data on its mechanism of action, in-vitro and in-vivo efficacy, pharmacokinetics, and relevant experimental protocols to support further research and development in the field of respiratory medicine.

Mechanism of Action

As a β-lactam antibiotic, sanfetrinem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs), which are bacterial enzymes required for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Sanfetrinem has shown a high affinity for multiple PBPs in Streptococcus pneumoniae. In penicillin-susceptible strains, PBP 1a and PBP 3 are key targets. Notably, in penicillin-resistant strains, sanfetrinem effectively targets PBP 1a and PBP 2b, which contributes to its potent activity against these challenging pathogens.

Sanfetrinem Sanfetrinem BacterialCell Bacterial Cell Sanfetrinem->BacterialCell Enters PBPs Penicillin-Binding Proteins (PBPs) Sanfetrinem->PBPs Binds to and Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellLysis Cell Lysis PBPs->CellLysis Inhibition leads to Defective Cell Wall CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms

Mechanism of action of Sanfetrinem.

In-Vitro Activity

Sanfetrinem has demonstrated potent in-vitro activity against a wide range of bacteria that are common causes of respiratory tract infections. The following tables summarize the minimum inhibitory concentration (MIC) data for sanfetrinem against key respiratory pathogens.

Table 1: In-Vitro Activity of Sanfetrinem against Gram-Positive Respiratory Pathogens

OrganismStrain CharacteristicsNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaePenicillin-Susceptible-0.015≤0.007
Penicillin-Resistant168-0.5[1]
Staphylococcus aureusMethicillin-Susceptible90-0.06[1]
Methicillin-Resistant (MIC 8-16 µg/mL)--0.25-1[1]
Methicillin-Resistant (MIC ≥32 µg/mL)--8->32[1]
Streptococcus pyogenes---0.008

Table 2: In-Vitro Activity of Sanfetrinem against Gram-Negative Respiratory Pathogens

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae-0.250.5[2]
Moraxella catarrhalis-0.0150.03[2]
Klebsiella pneumoniae--0.5[3]
Escherichia coli--0.25[3]

In-Vivo Efficacy in Animal Models

Preclinical studies in murine models of respiratory tract infection have demonstrated the in-vivo efficacy of orally administered sanfetrinem cilexetil. In models of both penicillin-susceptible and penicillin-resistant S. pneumoniae lung infections, sanfetrinem cilexetil was more effective than amoxicillin at reducing the number of bacteria in the lungs.[3][4]

Table 3: Efficacy of Sanfetrinem Cilexetil in a Murine Respiratory Tract Infection Model with Penicillin-Susceptible S. pneumoniae

TreatmentDose (mg/kg)Outcome
Sanfetrinem cilexetil10Complete elimination of bacteria from lungs after 6 doses
Amoxicillin10Slower reduction in bacterial load compared to sanfetrinem cilexetil

Pharmacokinetics

The pharmacokinetic profile of sanfetrinem has been evaluated in both animals and humans. Sanfetrinem cilexetil is the orally available prodrug which is rapidly hydrolyzed to the active compound, sanfetrinem.

Table 4: Pharmacokinetic Parameters of Sanfetrinem in Mice following a Single Oral Dose of Sanfetrinem Cilexetil (10 mg/kg)

ParameterPlasmaLung
Cmax (µg/mL)7.601.94
Tmax (h)0.250.125
t1/2 (h)0.370.41
AUC0–∞ (µg·h/mL)6.161.52

Table 5: Pharmacokinetic Parameters of Sanfetrinem in Healthy Human Volunteers following a Single Oral Dose of Sanfetrinem Hexetil Prodrug

Dose Equivalent of SanfetrinemCmax (µg/mL)Tmax (h)t1/2 (h)
125 mg0.771.11.33
500 mg2.472.01.97

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of sanfetrinem against bacterial isolates.

  • Preparation of Sanfetrinem Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the sanfetrinem stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of sanfetrinem concentrations (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of sanfetrinem that completely inhibits visible growth of the organism.

cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_incubation Inoculation & Incubation cluster_read Result prep1 Dispense 50 µL Broth to all wells prep2 Add 50 µL Drug Stock to first well prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 inc1 Inoculate Plates with 50 µL prep3->inc1 inoc1 Suspend Colonies in Saline inoc2 Adjust to 0.5 McFarland Standard inoc1->inoc2 inoc3 Dilute to Final Inoculum Density inoc2->inoc3 inoc3->inc1 inc2 Incubate at 35°C for 16-20 hours inc1->inc2 read1 Determine MIC inc2->read1

Workflow for Broth Microdilution MIC Testing.
Murine Model of Pneumococcal Pneumonia

This protocol describes a model for evaluating the efficacy of sanfetrinem in a respiratory tract infection.

  • Bacterial Culture: Culture Streptococcus pneumoniae in Todd-Hewitt broth supplemented with 0.5% yeast extract overnight at 37°C in 5% CO2. Subculture to mid-log phase, then wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Animal Infection:

    • Anesthetize mice (e.g., female BALB/c, 6-8 weeks old) with an appropriate anesthetic (e.g., isoflurane).

    • Instill 50 µL of the bacterial suspension intranasally (25 µL per nostril).

  • Treatment:

    • At a predetermined time post-infection (e.g., 18-24 hours), begin treatment with sanfetrinem cilexetil administered by oral gavage at the desired dose.

    • Administer treatment at regular intervals (e.g., every 12 hours) for a specified duration.

    • Include a vehicle control group and potentially a comparator antibiotic group.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., blood agar) to determine the number of viable bacteria (CFU/lung).

    • Compare the bacterial loads in the lungs of the treated groups to the control group to determine the efficacy of the treatment.

Resistance Mechanisms

While specific signaling pathways for sanfetrinem resistance are not extensively documented, resistance to carbapenems, in general, can occur through several mechanisms. These are important considerations for the long-term viability of any new carbapenem antibiotic.

  • Enzymatic Degradation: The production of β-lactamases, particularly carbapenemases (e.g., KPC, NDM, OXA-48), is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them inactive.

  • Reduced Permeability: Alterations in or loss of outer membrane porins (in Gram-negative bacteria) can restrict the entry of carbapenems into the periplasmic space, thereby reducing their access to the PBP targets.

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell before they can reach their target PBPs.

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased efficacy.

cluster_cell Gram-Negative Bacterium Porin Outer Membrane Porin Efflux Efflux Pump PBP Penicillin-Binding Protein (PBP) Porin->PBP Reaches Target Carbapenem_out Carbapenem Carbapenemase Carbapenemase (β-lactamase) Inactive_Carbapenem Inactive Carbapenem PBP->PBP Carbapenem_in Carbapenem Carbapenem_in->Porin Entry Carbapenem_in->Efflux Expulsion Carbapenem_in->Carbapenemase Hydrolysis

General Mechanisms of Carbapenem Resistance.

Conclusion

This compound is a promising antibiotic with potent activity against key respiratory pathogens, including resistant strains of S. pneumoniae. Its oral bioavailability via the cilexetil prodrug makes it an attractive candidate for the treatment of community-acquired respiratory tract infections. While its initial development was halted, the robust preclinical and early clinical data warrant a re-evaluation of its potential role in an era of increasing antimicrobial resistance. Further clinical studies are needed to fully elucidate its efficacy and safety profile for respiratory tract infections in the current healthcare landscape. This technical guide provides a foundation of the available scientific information to support such future investigations.

References

Methodological & Application

In Vivo Efficacy of Sanfetrinem Cilexetil in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Sanfetrinem cilexetil, an oral trinem antibiotic, in various murine infection models. The data presented is compiled from key studies demonstrating its potent antibacterial activity against a range of pathogens. Detailed protocols for systemic and respiratory infection models are provided to facilitate the design and execution of similar preclinical studies.

I. Quantitative Efficacy Data

The in vivo efficacy of Sanfetrinem cilexetil has been evaluated in murine models of septicemia and respiratory tract infections, demonstrating significant protective effects. The 50% effective dose (ED₅₀) values, which represent the dose required to protect 50% of the infected mice from death, are summarized below for various bacterial strains.

Table 1: Efficacy of Sanfetrinem Cilexetil in a Murine Systemic Infection (Septicemia) Model[1]
Bacterial StrainTypeED₅₀ (mg/kg) of Sanfetrinem Cilexetil
Staphylococcus aureus SmithMethicillin-Susceptible0.09
Staphylococcus aureus 5β-lactamase-producing0.71
Streptococcus pyogenes-0.08
Escherichia coli C11-0.28
Escherichia coli 311β-lactamase-producing0.66
Klebsiella pneumoniae 3K25-25.6
Table 2: Efficacy of Sanfetrinem Cilexetil in a Murine Respiratory Tract Infection Model[1]
Bacterial StrainResistance ProfileED₅₀ (mg/kg) of Sanfetrinem Cilexetil
Streptococcus pneumoniae TUH39Penicillin-Susceptible (PSSP)0.18

II. Pharmacokinetic Profile in Mice

The pharmacokinetic parameters of the active form, sanfetrinem, were determined in mice following a single oral administration of Sanfetrinem cilexetil at a dose of 10 mg/kg.[1]

Table 3: Pharmacokinetic Parameters of Sanfetrinem in Mice[1]
ParameterPlasmaLungs
Cₘₐₓ (µg/mL or µg/g) 7.601.94
Tₘₐₓ (h) 0.25Not Reported

III. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Sanfetrinem, the active metabolite of Sanfetrinem cilexetil, is a tricyclic β-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating essential penicillin-binding proteins (PBPs).[2] In Streptococcus pneumoniae, sanfetrinem has a high affinity for specific PBPs, leading to the disruption of peptidoglycan cross-linking, which ultimately results in bacterial cell lysis and death.[3][4]

Sanfetrinem_Mechanism_of_Action cluster_bacterium Bacterial Cell Sanfetrinem Sanfetrinem (Active Form) PBP Penicillin-Binding Proteins (PBP 1a, PBP 2b in resistant strains) Sanfetrinem->PBP Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains integrity of Lysis Cell Lysis and Death Cell_wall->Lysis Weakened wall leads to

Caption: Mechanism of action of Sanfetrinem.

IV. Experimental Protocols

The following are detailed protocols for establishing murine systemic and respiratory tract infection models to evaluate the in vivo efficacy of Sanfetrinem cilexetil.

Protocol 1: Murine Systemic Infection (Septicemia) Model[1][5]

This model is designed to assess the protective effect of an antibiotic against a lethal systemic infection.

1. Animals:

  • Male ICR mice (4-5 weeks old, weighing 18-22 g).

2. Bacterial Preparation:

  • Culture the desired bacterial strain (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) for 18 hours at 37°C.

  • Suspend the cultured bacteria in sterile saline containing 5% (w/v) gastric mucin to enhance virulence. The final bacterial concentration should be adjusted to a lethal dose (sufficient to cause 100% mortality in untreated control mice within 24-72 hours).

3. Infection:

  • Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

4. Drug Administration:

  • Prepare a suspension of Sanfetrinem cilexetil in a suitable vehicle, such as 0.5% metholose.

  • Administer the antibiotic orally (p.o.) in a single dose 1 hour after the bacterial infection. A range of doses should be used to determine the ED₅₀.

5. Observation and Endpoint:

  • Monitor the survival of the mice for 7 days post-infection.

  • Calculate the ED₅₀ value using a statistical method such as the Probit method.

Protocol 2: Murine Respiratory Tract Infection Model[1][6]

This model evaluates the therapeutic efficacy of an antibiotic in a localized lung infection.

1. Animals:

  • Male ICR or CBA/J mice (5-6 weeks old, weighing 16-22 g).

2. Bacterial Preparation:

  • Culture Streptococcus pneumoniae in an appropriate medium, such as Todd-Hewitt broth supplemented with yeast extract, to the mid-log phase.

  • Wash and resuspend the bacteria in sterile saline to the desired concentration.

3. Infection:

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine and xylazine).

  • Inoculate the mice intranasally with 60-80 µL of the bacterial suspension.

4. Drug Administration:

  • Prepare a suspension of Sanfetrinem cilexetil in a suitable vehicle (e.g., 0.5% metholose).

  • For ED₅₀ determination, begin oral administration 24 hours after infection. Administer the drug at various doses, typically twice daily (e.g., every 12 hours) for a set number of doses (e.g., four doses).

  • For bacterial load reduction studies, administer a fixed dose (e.g., 10 or 50 mg/kg) orally, typically twice daily, starting 24 hours post-infection for a specified duration (e.g., six doses).

5. Endpoints:

  • For ED₅₀ determination: Monitor survival for 7 days post-infection and calculate the ED₅₀.

  • For bacterial load reduction: At specified time points after the initiation of treatment (e.g., 24, 37, 61, and 85 hours post-infection), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., heart infusion agar with 5% horse blood) to determine the number of viable bacteria (CFU/lung).

V. Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of Sanfetrinem cilexetil in a murine infection model.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Infection Induce Infection (Systemic or Respiratory) Animal_Acclimation->Infection Bacterial_Culture Bacterial Culture and Inoculum Preparation Bacterial_Culture->Infection Drug_Formulation Sanfetrinem Cilexetil Formulation Treatment Oral Administration of Sanfetrinem Cilexetil Drug_Formulation->Treatment Infection->Treatment Survival_Monitoring Survival Monitoring (7 days) Treatment->Survival_Monitoring Bacterial_Load Bacterial Load Determination (Lungs) Treatment->Bacterial_Load ED50_Calculation ED50 Calculation Survival_Monitoring->ED50_Calculation CFU_Analysis CFU per Lung Analysis Bacterial_Load->CFU_Analysis

Caption: General workflow for in vivo efficacy studies.

References

Application Note: Evaluating the Bactericidal Activity of Sanfetrinem Sodium Against Mycobacterium tuberculosis Using Time-Kill Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sanfetrinem is a first-in-class tricyclic carbapenem, a type of β-lactam antibiotic, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2] Unlike many other carbapenems which require intravenous administration, sanfetrinem's oral prodrug, sanfetrinem cilexetil, makes it a promising candidate for TB treatment.[1][3] Historically, β-lactams were not considered effective against M. tuberculosis due to the presence of the robust β-lactamase BlaC.[4][5] However, recent studies have shown that certain carbapenems, like sanfetrinem, can overcome this resistance.[1] Time-kill assays are a critical in vitro pharmacodynamic tool to assess the bactericidal or bacteriostatic effect of an antimicrobial agent over time. This document provides a detailed protocol for performing time-kill assays to evaluate the efficacy of sanfetrinem sodium against M. tuberculosis.

Mechanism of Action

β-lactam antibiotics, including sanfetrinem, target the bacterial cell wall.[5][6] They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[5][7] In M. tuberculosis, this includes both D,D-transpeptidases and L,D-transpeptidases, the latter being responsible for the unique 3→3 cross-linkages in its peptidoglycan.[8] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death. The primary mechanism of resistance to β-lactams in M. tuberculosis is the production of the BlaC β-lactamase, which hydrolyzes the β-lactam ring, inactivating the antibiotic.[5][9]

Mechanism of Action of Sanfetrinem against M. tuberculosis cluster_0 Sanfetrinem Action cluster_1 M. tuberculosis Resistance Sanfetrinem Sanfetrinem PBPs Penicillin-Binding Proteins (PBPs) (D,D- and L,D-transpeptidases) Sanfetrinem->PBPs Inhibits Peptidoglycan Peptidoglycan Synthesis Sanfetrinem->Peptidoglycan Blocks Sanfetrinem_Inactivated Inactivated Sanfetrinem Sanfetrinem->Sanfetrinem_Inactivated Becomes PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Disruption Peptidoglycan->CellWall Maintains CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Leads to CellWall->CellLysis Loss of Integrity Leads to BlaC BlaC (β-lactamase) BlaC->Sanfetrinem Hydrolyzes

Caption: Mechanism of Sanfetrinem action and M. tuberculosis resistance.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of sanfetrinem against M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Sanfetrinem against M. tuberculosis

Strain/ConditionMIC (µg/mL)Reference
M. tuberculosis H37Rv (in 7H9 broth)1.5[1][2]
Intracellular M. tuberculosis H37Rv (in THP-1 cells)0.5[1][2]
M. tuberculosis clinical isolates (MIC90)1-4[1][2]

Table 2: Time-Kill Assay Parameters for Sanfetrinem against M. tuberculosis H37Rv

ParameterValue/ObservationReference
Bactericidal ActivityRapidly bactericidal within the first 24 hours[3][10]
Effective ConcentrationBactericidal effect observed at concentrations as low as 5 µM[10]
Stability in MediaHalf-life of approximately 0.6 days at 37°C[10]
RegrowthBacterial regrowth observed after initial killing, likely due to drug degradation[10]

Protocol: Time-Kill Assay for this compound against Mycobacterium tuberculosis

This protocol outlines the procedure for conducting a time-kill assay to determine the bactericidal activity of this compound against M. tuberculosis H37Rv.

1. Materials

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound (powder)

  • Sterile, vented tissue culture flasks (e.g., T-25)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Shaker or roller apparatus

  • Vortex mixer

  • Spectrophotometer

  • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)

  • Sterile plating beads or cell spreader

2. Experimental Workflow

Time-Kill Assay Experimental Workflow A 1. Prepare M. tuberculosis Inoculum (Mid-log phase culture) B 2. Standardize Inoculum to OD600 (~1 x 10^7 CFU/mL) A->B C 3. Dilute Inoculum in 7H9 Broth (Final concentration ~1 x 10^5 CFU/mL) B->C E 5. Add Sanfetrinem to Cultures (Test concentrations and controls) C->E D 4. Prepare Sanfetrinem Stock Solution (Sterile water or DMSO) D->E F 6. Incubate at 37°C with Agitation E->F G 7. Sample at Time Points (0, 24, 48, 72, 96, 168 hours) F->G H 8. Perform Serial Dilutions in PBST G->H I 9. Plate Dilutions on 7H10/7H11 Agar H->I J 10. Incubate Plates for 3-4 Weeks I->J K 11. Count Colonies (CFU/mL) J->K L 12. Plot log10 CFU/mL vs. Time K->L

Caption: Workflow for M. tuberculosis time-kill assay.

3. Procedure

3.1. Preparation of M. tuberculosis Inoculum

  • Inoculate M. tuberculosis H37Rv into a T-25 flask containing 10 mL of 7H9 broth supplemented with OADC, glycerol, and Tween 80.

  • Incubate at 37°C until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).

  • Vortex the culture gently to disperse any clumps. Let the culture stand for 5 minutes to allow larger clumps to settle.

  • Carefully transfer the upper portion of the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a McFarland standard of 1.0 (approximately 3 x 10^7 CFU/mL) or measure the OD600.

  • Dilute this standardized suspension in pre-warmed 7H9 broth to achieve a final starting inoculum of approximately 1 x 10^5 CFU/mL.

3.2. Preparation of this compound

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO) at a concentration of 100 times the highest desired final concentration.

  • Perform serial dilutions of the stock solution to prepare working solutions for the desired final concentrations.

3.3. Time-Kill Assay

  • Set up T-25 flasks, each containing the appropriate volume of the diluted M. tuberculosis inoculum (e.g., 10 mL).

  • To each flask, add the corresponding volume of sanfetrinem working solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Include a growth control flask with no antibiotic and a solvent control flask if a solvent other than water is used.

  • At time zero (immediately after adding the drug), and at subsequent time points (e.g., 24, 48, 72, 96, and 168 hours), remove a 100 µL aliquot from each flask.

  • Perform 10-fold serial dilutions of each aliquot in PBST.

  • Plate 100 µL of the appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

3.4. Data Analysis

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • Plot the log10 CFU/mL versus time (in hours) for each concentration of sanfetrinem and the controls.

  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is defined as a <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the control.

4. Considerations and Notes

  • Drug Stability: Sanfetrinem is known to be unstable in culture medium at 37°C.[10] For longer experiments, it may be necessary to replenish the drug at set intervals (e.g., every 24 or 48 hours) to maintain the desired concentration.

  • Safety: All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

  • Clumping: M. tuberculosis has a tendency to clump. The use of Tween 80 and allowing clumps to settle before preparing the inoculum are important steps to ensure a uniform bacterial suspension.

  • Alternative Quantification: For a higher throughput or non-destructive method, a luminescence-based assay using an auto-bioluminescent M. tuberculosis strain can be employed.[11] Most probable number (MPN) assays can also be used as a complementary method to CFU counting.[12][13]

References

Application Notes and Protocols: Sanfetrinem Sodium for Intracellular Mycobacterium tuberculosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sanfetrinem Sodium, a repurposed oral β-lactam antibiotic, for the study of intracellular Mycobacterium tuberculosis (M. tb). The following sections detail its mechanism of action, in vitro and intracellular activity, and protocols for key experimental procedures.

Introduction

Sanfetrinem is a first-in-class tricyclic carbapenem antibiotic. Originally developed in the 1990s for respiratory infections, it has been identified as a promising candidate for tuberculosis (TB) treatment due to its potent activity against M. tb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A significant advantage of Sanfetrinem is its oral bioavailability through its prodrug, Sanfetrinem cilexetil, addressing a critical need for oral medications in TB therapy.

Mechanism of Action

Like other carbapenems, Sanfetrinem targets the cell wall of M. tb by inhibiting the formation of peptidoglycan, a crucial component of the bacterial cell wall. This disruption of cell wall synthesis leads to bacterial cell death.

In Vitro and Intracellular Activity of Sanfetrinem

Sanfetrinem has demonstrated potent bactericidal activity against M. tb in both standard broth cultures and within infected host cells. Its efficacy is notable against clinical isolates with diverse drug resistance profiles.

Table 1: In Vitro Activity of Sanfetrinem against M. tuberculosis
ParameterValueConditionsReference
MIC H37Rv (7H9 Broth)1.5 µg/mLStandard laboratory strain
MIC H37Rv (Cholesterol)More potentCholesterol as sole carbon source
MIC90 (Clinical Isolates)1-4 µg/mLDrug-susceptible, MDR, and XDR strains
MIC90 (with Clavulanate)0.5-2 µg/mLEnhanced activity
Table 2: Intracellular Activity of Sanfetrinem against M. tuberculosis
ParameterValueCell LineReference
MIC THP-10.5 µg/mLHuman monocytic cell line (THP-1)

Synergy with Other Anti-TB Drugs

Preclinical studies have revealed strong synergistic interactions between Sanfetrinem and several existing anti-TB drugs. This suggests its potential use in combination regimens to enhance efficacy and prevent the emergence of resistance.

Table 3: Synergistic Interactions of Sanfetrinem
Combination DrugInteraction
AmoxicillinStrong Synergy
EthambutolStrong Synergy
RifampicinStrong Synergy
RifapentineStrong Synergy

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Sanfetrinem against intracellular M. tb.

Protocol 1: Intracellular M. tuberculosis Infection and Drug Susceptibility Testing in THP-1 Macrophages

This protocol outlines the procedure for infecting THP-1 cells with M. tb and subsequently determining the minimum inhibitory concentration (MIC) of Sanfetrinem.

Materials:

  • THP-1 human monocytic cell line

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • Sterile water for injection

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 with 10% FBS.

    • Seed 5 x 10^4 cells per well in a 96-well plate.

    • Differentiate monocytes into macrophages by adding 20 ng/mL of PMA and incubating for 24-48 hours.

    • Wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.

  • M. tuberculosis Culture Preparation:

    • Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Prepare a single-cell suspension by passing the culture through a 27-gauge needle.

    • Adjust the bacterial suspension to the desired concentration in RPMI-1640.

  • Infection of THP-1 Macrophages:

    • Infect the differentiated THP-1 cells with the M. tb suspension at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial dilutions of Sanfetrinem in RPMI-1640 to achieve the desired final concentrations.

    • Add the drug dilutions to the infected cells. Include a drug-free control.

  • Incubation and Lysis:

    • Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

    • After incubation, lyse the macrophages with 0.1% SDS or a similar lysis buffer to release intracellular bacteria.

  • Determination of Bacterial Viability:

    • Serially dilute the cell lysates in 7H9 broth.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable bacteria.

    • The MIC is defined as the lowest drug concentration that inhibits at least 90% of bacterial growth compared to the drug-free control.

experimental_workflow cluster_cell_prep Cell Preparation cluster_bacterial_prep Bacterial Preparation cluster_infection Infection & Treatment cluster_analysis Analysis culture_thp1 Culture THP-1 Monocytes differentiate Differentiate with PMA culture_thp1->differentiate infect_cells Infect Macrophages (MOI 1:1) differentiate->infect_cells culture_mtb Culture M. tuberculosis prepare_suspension Prepare Single-Cell Suspension culture_mtb->prepare_suspension prepare_suspension->infect_cells wash_cells Wash Extracellular Bacteria infect_cells->wash_cells add_drug Add Sanfetrinem wash_cells->add_drug incubate Incubate (4 days) add_drug->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate on 7H10 Agar lyse_cells->plate_lysate count_cfu Count CFUs & Determine MIC plate_lysate->count_cfu

Caption: Workflow for Intracellular M. tb Drug Susceptibility Testing.

Protocol 2: In Vitro Time-Kill Assay

This protocol is used to assess the bactericidal activity of Sanfetrinem over time.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • 7H9 broth with supplements

  • This compound

  • Sterile culture tubes

  • Spectrophotometer

  • 7H10 agar plates

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate M. tb into 7H9 broth and grow to early-log phase (OD600 of 0.2-0.3).

    • Dilute the culture to a starting inoculum of approximately 1 x 10^5 CFU/mL.

  • Drug Exposure:

    • Prepare tubes with 7H9 broth containing Sanfetrinem at various concentrations (e.g., 1x, 4x, and 10x the MIC).

    • Include a drug-free growth control.

    • Inoculate the tubes with the prepared bacterial suspension.

  • Time-Point Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, and 24 hours, and then daily for 7 days), collect aliquots from each tube.

  • CFU Determination:

    • Serially dilute the collected aliquots in fresh 7H9 broth.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the CFUs to determine the number of viable bacteria at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each drug concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

time_kill_assay cluster_sampling Time-Point Sampling start Start prep_culture Prepare M. tb Culture (10^5 CFU/mL) start->prep_culture add_drug Inoculate into Broth with Sanfetrinem prep_culture->add_drug t0 Time 0 add_drug->t0 t_x Time X (e.g., 2, 4, 24h) t_final Final Time Point plate_and_count Plate Dilutions and Count CFUs t_final->plate_and_count plot_data Plot log10 CFU/mL vs. Time plate_and_count->plot_data end_node End plot_data->end_node

Caption: Workflow for the In Vitro Time-Kill Assay.

Signaling Pathways and Host-Pathogen Interactions

While the primary mechanism of action of Sanfetrinem is direct inhibition of bacterial cell wall synthesis, its impact on host-pathogen interactions is an area of ongoing research. The intracellular environment presents unique challenges for antibiotics, and the interplay between the drug, the bacterium, and the host cell is complex. The diagram below illustrates a simplified view of M. tb infection within a macrophage and the potential point of intervention for Sanfetrinem.

signaling_pathway cluster_host Host Macrophage cluster_mtb Intracellular M. tb phagocytosis Phagocytosis of M. tb phagosome Phagosome phagocytosis->phagosome phago_lysosome Phagolysosome Formation (Inhibited by M. tb) phagosome->phago_lysosome M. tb blocks fusion mtb_replication M. tb Replication phagosome->mtb_replication lysosome Lysosome lysosome->phago_lysosome cell_wall Peptidoglycan Synthesis mtb_replication->cell_wall sanfetrinem Sanfetrinem sanfetrinem->cell_wall Inhibits

Application of Sanfetrinem Sodium in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sanfetrinem sodium in combination therapy studies, with a primary focus on its promising application in the treatment of tuberculosis, as well as its broader potential against other bacterial pathogens. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide further research and development.

Introduction

Sanfetrinem is a tricyclic β-lactam antibiotic belonging to the trinem class. It can be administered orally as its prodrug, Sanfetrinem cilexetil.[1] While initially developed for respiratory tract infections, recent research has highlighted its potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Combination therapy is a cornerstone of antimicrobial treatment, aimed at enhancing efficacy, preventing the emergence of resistance, and reducing dosages. This document outlines the application of this compound in various combination therapy models.

Quantitative Data from In Vitro Combination Studies

The synergistic potential of Sanfetrinem has been evaluated against Mycobacterium tuberculosis H37Rv and other clinical isolates in combination with various antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.

Synergy against Mycobacterium tuberculosis

Sanfetrinem has demonstrated strong synergistic interactions with several key anti-tuberculosis drugs.

Table 1: In Vitro Synergistic Activity of Sanfetrinem against M. tuberculosis

Combination AgentFICIMIC Reduction of SanfetrinemReference
Amoxicillin< 0.25Up to 8-fold[3]
Rifampicin< 0.25Up to 8-fold[3]
Rifapentine0.38Not specified[3]
Ethambutol0.5Not specified[3]
Activity Enhancement with a β-Lactamase Inhibitor

The activity of many β-lactam antibiotics can be enhanced by co-administration with a β-lactamase inhibitor, such as clavulanate.

Table 2: Enhancement of Sanfetrinem Activity by Clavulanate against M. tuberculosis Clinical Isolates

AntibioticMIC₉₀ (μg/mL)MIC₉₀ with Clavulanate (μg/mL)Fold Increase in ActivityReference
Sanfetrinem2-40.5-24-fold[4]
Meropenem4-16Not specifiedUp to 16-fold[4]
Amoxicillin> 322-8Up to 32-fold[4]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines a standard checkerboard assay to determine the synergistic activity of Sanfetrinem in combination with another antimicrobial agent.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of Sanfetrinem and a partner drug against a bacterial strain.

Materials:

  • This compound

  • Combination drug (e.g., rifampicin)

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., 7H9 for Mtb)

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of Sanfetrinem and the combination drug in an appropriate solvent.

    • In a 96-well plate, create serial twofold dilutions of Sanfetrinem horizontally (e.g., across columns 1-10) in broth.

    • Similarly, create serial twofold dilutions of the combination drug vertically (e.g., down rows A-G) in broth.

    • Column 11 should contain only dilutions of the combination drug to determine its MIC, and row H should contain only dilutions of Sanfetrinem to determine its MIC. Column 12 should serve as a growth control (no drug).

  • Inoculation:

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 24-48 hours for common bacteria, or several days for Mtb).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[5]

In Vitro Pharmacodynamics: Time-Kill Assay

This protocol is for assessing the bactericidal or bacteriostatic activity of Sanfetrinem alone and in combination over time.

Objective: To evaluate the rate of bacterial killing by Sanfetrinem in combination with another antimicrobial agent.

Materials:

  • This compound

  • Combination drug (e.g., amoxicillin/clavulanate, rifampicin)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Agar plates for colony forming unit (CFU) counting

  • Neutralizing fluid to inactivate the antibiotics

Procedure:

  • Preparation:

    • Prepare tubes or flasks with broth containing the desired concentrations of Sanfetrinem, the combination drug, and the combination of both. Include a growth control without any drug. The concentrations used in a study with M. tuberculosis H37Rv were: Sanfetrinem = 2.5 μM (0.87 μg/mL); Rifampicin = 0.5 μM (0.41 μg/mL); Amoxicillin = 2.2 μM (0.8 μg/mL); Clavulanate = 5 μg/mL.[3]

  • Inoculation:

    • Inoculate each tube/flask with a standardized bacterial suspension (e.g., 10⁵ - 10⁶ CFU/mL).

  • Incubation and Sampling:

    • Incubate the cultures at the appropriate temperature with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • CFU Enumeration:

    • Immediately transfer the aliquot to a neutralizing fluid to stop the antibiotic activity.[6]

    • Perform serial dilutions of the neutralized sample and plate onto agar plates.

    • Incubate the plates until colonies are visible, then count the CFUs.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[7]

In Vivo Efficacy: Murine Tuberculosis Model

This protocol describes a murine model to evaluate the in vivo efficacy of Sanfetrinem in combination therapy against M. tuberculosis.

Objective: To assess the reduction in bacterial load in the lungs of infected mice following treatment with Sanfetrinem in combination with other anti-tuberculosis agents.

Materials:

  • This compound or Sanfetrinem cilexetil

  • Combination drugs (e.g., amoxicillin, clavulanate, faropenem, meropenem)

  • DHP-1 knockout mice (to avoid rapid degradation of β-lactams)

  • M. tuberculosis H37Rv strain

  • Aerosol infection chamber or intratracheal administration equipment

  • Animal housing and handling facilities (BSL-3)

  • Oral gavage needles and subcutaneous injection supplies

  • Lung homogenization equipment

  • Agar plates for CFU enumeration

Procedure:

  • Infection:

    • Infect DHP-1 knockout mice with M. tuberculosis H37Rv via aerosol exposure or intratracheal instillation to achieve a specific initial bacterial load in the lungs (e.g., ~10⁵ CFU/mouse).[3]

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 9 days).

    • Administer drugs at predetermined dosages and routes. For example:

      • This compound (subcutaneous): 200 mg/kg

      • Sanfetrinem cilexetil (oral): 400 mg/kg

      • Amoxicillin (oral): 200 mg/kg

      • Clavulanate (oral): 100 mg/kg

      • Faropenem (oral): 500 mg/kg

      • Meropenem (subcutaneous): 300 mg/kg

    • Administer treatments twice daily for a specified duration (e.g., from day 9 to day 14 post-infection).[3]

  • Outcome Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in a suitable buffer.

    • Plate serial dilutions of the lung homogenates onto appropriate agar medium.

    • Incubate the plates and enumerate the CFUs.

  • Data Analysis:

    • Compare the lung CFU counts between the different treatment groups and the untreated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Mechanisms of Action and Synergy

Sanfetrinem and β-Lactamase Inhibitors

The primary mechanism of action for Sanfetrinem, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). A common mechanism of resistance to β-lactams is the production of β-lactamase enzymes that hydrolyze the antibiotic. Combination with a β-lactamase inhibitor like clavulanate protects Sanfetrinem from degradation, allowing it to reach its PBP targets.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Enzyme Sanfetrinem Sanfetrinem BetaLactamase->Sanfetrinem Degrades Sanfetrinem->PBP Inhibits Clavulanate Clavulanate Clavulanate->BetaLactamase Inhibits

Caption: Synergistic action of Sanfetrinem and Clavulanate.

Sanfetrinem and Other Antimicrobials

The precise mechanisms of synergy between Sanfetrinem and drugs like rifampicin or ethambutol are not as well-defined. It is hypothesized that the disruption of the cell wall by Sanfetrinem may enhance the penetration and activity of these other drugs, which have different intracellular targets.

G cluster_0 Mycobacterium tuberculosis Cell CellWall Cell Wall Integrity Rifampicin Rifampicin CellWall->Rifampicin Increased Permeability for Ethambutol Ethambutol CellWall->Ethambutol Increased Permeability for RNAP RNA Polymerase Arabinogalactan Arabinogalactan Synthesis Sanfetrinem Sanfetrinem Sanfetrinem->CellWall Disrupts Rifampicin->RNAP Inhibits Ethambutol->Arabinogalactan Inhibits

Caption: Hypothetical synergistic workflow of Sanfetrinem with other anti-TB drugs.

Conclusion

This compound, particularly as its oral prodrug Sanfetrinem cilexetil, holds significant promise for use in combination therapies, most notably for tuberculosis. The strong synergistic effects observed with existing first-line and second-line anti-TB drugs suggest its potential to be a valuable component of future treatment regimens. The provided protocols offer a framework for researchers to further investigate and characterize the synergistic potential of Sanfetrinem against a broader range of bacterial pathogens. Further studies are warranted to elucidate the precise mechanisms of synergy and to evaluate the clinical efficacy of these combinations.

References

Application Notes and Protocols: Sanfetrinem Sodium in DHP-I-Deficient Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of Sanfetrinem Sodium, with a specific focus on its evaluation in Dehydropeptidase-I (DHP-I)-deficient mouse models. Sanfetrinem is a broad-spectrum carbapenem antibiotic. The use of DHP-I-deficient mice is particularly relevant for preclinical studies of certain β-lactam antibiotics, as this enzyme is highly expressed in rodents and can rapidly metabolize the drug, leading to an underestimation of its potential efficacy in humans where DHP-I expression is significantly lower.[1][2]

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of Sanfetrinem Cilexetil (the oral prodrug of Sanfetrinem) in murine models. While the efficacy data presented below is from studies using standard mouse strains, it provides a crucial baseline for understanding the antibiotic's potency. The use of DHP-I-deficient models is expected to demonstrate enhanced efficacy due to increased drug exposure.[1]

Table 1: In Vivo Efficacy of Sanfetrinem Cilexetil in Murine Septicemia Models
PathogenMouse StrainED₅₀ (mg/kg)
Staphylococcus aureus SmithICR0.09
Staphylococcus aureus 5 (β-lactamase producing)ICR0.71
Streptococcus pyogenesICR0.08
Escherichia coliICRNot specified
Klebsiella pneumoniae 3K25ICRIneffective
Data sourced from studies on experimental bacteremic infections.[3]
Table 2: Pharmacokinetic Parameters of Sanfetrinem in Mice Following Oral Administration of Sanfetrinem Cilexetil (10 mg/kg)
ParameterPlasmaLungs
Cₘₐₓ (µg/mL)7.601.94
Tₘₐₓ (h)0.25Not specified
Cₘₐₓ: Maximum concentration; Tₘₐₓ: Time to reach maximum concentration.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Sanfetrinem in mouse models. Protocol 2.2 is specifically adapted from tuberculosis research, outlining the procedure for using DHP-I-deficient mice, a critical model for evaluating β-lactams like Sanfetrinem.[1]

Murine Septicemia Model for Efficacy Testing

This protocol is designed to assess the in vivo efficacy of Sanfetrinem against systemic bacterial infections.

Materials:

  • Sanfetrinem Cilexetil

  • Pathogenic bacterial strain (e.g., S. aureus, S. pyogenes)

  • 5% Mucin solution (in saline)

  • 0.5% Metholose solution

  • Male ICR mice (18-22 g)

  • Sterile saline

  • Standard laboratory equipment for injections and animal monitoring

Procedure:

  • Infection: Mice are injected intraperitoneally with a bacterial suspension in 5% mucin.[3]

  • Drug Administration: One hour after infection, a single oral dose of Sanfetrinem Cilexetil, suspended in 0.5% metholose, is administered.[3] A range of five different doses is typically used across different groups of mice (n=10 per group).[3]

  • Monitoring: The survival of the infected mice is monitored for 7 days.[3]

  • Data Analysis: The 50% effective dose (ED₅₀) is calculated using the Probit method.[3]

DHP-I-Deficient Mouse Model for Efficacy Testing (Adapted from M. tuberculosis studies)

This protocol is essential for evaluating β-lactam antibiotics that are substrates for DHP-I.

Materials:

  • This compound (or its prodrug)

  • Pathogen of interest

  • DHP-I-deficient mice (e.g., 129sv DHP-1 KO mice), 8-10 weeks old, female.[1]

  • Anesthetic (e.g., Ketamine/Xylazine)

  • Standard laboratory equipment for intratracheal infection and animal care.

Procedure:

  • Acclimatization: Mice are allowed to acclimate for one week upon arrival.[1]

  • Infection: Mice are anesthetized and infected via the intratracheal route with a defined inoculum of the pathogen (e.g., approximately 10⁵ CFU/mouse for M. tuberculosis H37Rv).[1]

  • Treatment Initiation: Treatment with Sanfetrinem commences at a specified time post-infection (e.g., nine days for the M. tuberculosis model).[1]

  • Drug Administration: The drug is administered at the desired dose and frequency.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and target organs (e.g., lungs) are harvested to determine the bacterial load (CFU counts). Efficacy is measured by the reduction in CFU in treated groups compared to an untreated control group.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows described in the protocols.

Experimental_Workflow_Septicemia_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture Infection Intraperitoneal Infection Bacterial_Culture->Infection Drug_Suspension Sanfetrinem Suspension Treatment Oral Administration Drug_Suspension->Treatment Infection->Treatment 1 hour post-infection Monitoring 7-Day Monitoring Treatment->Monitoring Data_Collection Record Survival Monitoring->Data_Collection ED50_Calculation Calculate ED50 Data_Collection->ED50_Calculation

Caption: Workflow for the Murine Septicemia Efficacy Model.

DHP_I_Deficient_Model_Workflow cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Acclimatization Acclimatize DHP-I Deficient Mice Anesthesia Anesthetize Mice Acclimatization->Anesthesia Infection_Prep Prepare Pathogen Inoculum Infection Intratracheal Infection Infection_Prep->Infection Anesthesia->Infection Incubation Incubation Period (e.g., 9 days) Infection->Incubation Treatment Administer Sanfetrinem Incubation->Treatment Euthanasia Euthanize & Harvest Organs Treatment->Euthanasia CFU_Count Determine Bacterial Load (CFU) Euthanasia->CFU_Count

Caption: Experimental Workflow for DHP-I-Deficient Mouse Model.

Sanfetrinem_Metabolism_Pathway Sanfetrinem Sanfetrinem (Active Drug) DHP_I Dehydropeptidase-I (DHP-I) Sanfetrinem->DHP_I Metabolism in Standard Mice Therapeutic_Effect Therapeutic Effect (Bacterial Cell Wall Synthesis Inhibition) Sanfetrinem->Therapeutic_Effect Pharmacological Action Inactive_Metabolite Inactive Metabolite DHP_I->Inactive_Metabolite DHP_I_Deficient DHP-I Deficient Model (Blocked Pathway) DHP_I->DHP_I_Deficient

Caption: Sanfetrinem Metabolism and the Role of DHP-I Deficiency.

References

Application Notes and Protocols: Cell-Associated Activity of Sanfetrinem Against Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a tricyclic carbapenem antibiotic, a class of β-lactams known for their broad spectrum of activity. A significant feature of Sanfetrinem is its ability to penetrate eukaryotic cells and exert activity against intracellular pathogens. This characteristic is of particular interest for treating infections caused by bacteria that can survive and replicate within host cells, a mechanism that allows them to evade the host immune system and many antimicrobial agents. These application notes provide a summary of the available data on the cell-associated activity of Sanfetrinem and detailed protocols for its evaluation.

Data Presentation

The intracellular efficacy of Sanfetrinem has been demonstrated against key intracellular pathogens, including penicillin-resistant Streptococcus pneumoniae and Mycobacterium tuberculosis.

Table 1: Intracellular Penetration and Activity of Sanfetrinem against Streptococcus pneumoniae in Human Polymorphonuclear Granulocytes (PMNs)
Sanfetrinem Concentration (µg/mL)Cellular/Extracellular (C/E) Ratio (30 min)Effect on PhagocytosisEffect on Intracellular Killing
0.256.6[1]Significantly enhanced at 1/2 MIC[1][2]Increased at 1/2 MIC[1][2]
0.55.03[1]Not specifiedNot specified
1.04.21[1]Not specifiedNot specified

Note: The uptake of Sanfetrinem into PMNs was observed to be rapid, completing within 5 minutes, and was not dependent on energy, as it was unaffected by cell viability, temperature, or metabolic inhibitors.[2]

Table 2: Intracellular Activity of Sanfetrinem against Mycobacterium tuberculosis
Host Cell LineM. tuberculosis StrainAssayKey Findings
THP-1 MacrophagesH37RvIntracellular MICMICTHP-1 = 0.5 µg/mL[3][4]
THP-1 MacrophagesH37RvTime-Kill AssayConfirmed intracellular bactericidal activity[3][4]
THP-1 MacrophagesH37RvConfocal Time-Lapse MicroscopyConfirmed rapid intracellular bactericidal activity[3][4]

Experimental Protocols

Protocol 1: Determination of Sanfetrinem Uptake by Human Polymorphonuclear Granulocytes (PMNs)

This protocol is based on the methodology described for assessing the penetration of radiolabeled Sanfetrinem into human PMNs.[1]

1. Isolation of Human PMNs:

  • Obtain venous blood from healthy volunteers using heparin as an anticoagulant.

  • Isolate PMNs using a Ficoll-Paque density gradient centrifugation method.

  • Assess PMN viability using a Trypan Blue exclusion test (should be >95%).

  • Resuspend the isolated PMNs in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) to a final concentration of 106 PMNs/mL.

2. Sanfetrinem Uptake Assay:

  • Use 14C-labelled Sanfetrinem (specific activity, 524 MBq/mmol).

  • Add the radiolabeled Sanfetrinem to the PMN suspension at final concentrations of 0.25, 0.5, 1, 2, 4, and 8 µg/mL.

  • Incubate the PMN-antibiotic mixtures at 37°C in a shaking water bath.

  • At specified time intervals (e.g., 5, 15, 30, 60 minutes), take aliquots of the suspension.

  • Separate the PMNs from the extracellular medium by centrifugation at 1,200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, antibiotic-free phosphate-buffered saline (PBS) and centrifuge again to wash the cells and remove any remaining extracellular antibiotic.

  • Lyse the PMN pellet with sterile water.

  • Determine the intracellular concentration of 14C-Sanfetrinem by liquid scintillation counting.

  • Calculate the cellular to extracellular (C/E) ratio.

Diagram of Experimental Workflow for Sanfetrinem Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay blood Venous Blood Collection isolate Isolate PMNs (Ficoll-Paque) blood->isolate resuspend Resuspend PMNs in RPMI + FCS isolate->resuspend add_sanfetrinem Add 14C-Sanfetrinem (Various Concentrations) resuspend->add_sanfetrinem incubate Incubate at 37°C (Shaking) add_sanfetrinem->incubate sample Sample at Time Points incubate->sample centrifuge1 Centrifuge to Pellet Cells sample->centrifuge1 wash Wash Pellet with PBS centrifuge1->wash centrifuge2 Centrifuge Again wash->centrifuge2 lyse Lyse PMNs centrifuge2->lyse measure Liquid Scintillation Counting lyse->measure calculate Calculate C/E Ratio measure->calculate

Caption: Workflow for determining Sanfetrinem uptake in PMNs.

Protocol 2: Assessment of Intracellular Bactericidal Activity against Streptococcus pneumoniae in PMNs

This protocol is adapted from the methodology used to evaluate the effect of Sanfetrinem on the intracellular killing of penicillin-resistant S. pneumoniae by human PMNs.[1]

1. Preparation of Bacteria and PMNs:

  • Culture a penicillin-resistant strain of Streptococcus pneumoniae to mid-exponential phase in a suitable broth (e.g., Brain Heart Infusion broth).

  • Opsonize the bacteria by incubating them with pooled human serum.

  • Isolate and prepare human PMNs as described in Protocol 1.

2. Phagocytosis and Intracellular Killing Assay:

  • Mix the opsonized S. pneumoniae with the PMN suspension at a specific multiplicity of infection (MOI).

  • Add Sanfetrinem at a sub-inhibitory concentration (e.g., 1/2 MIC). Include an antibiotic-free control.

  • Incubate the mixture at 37°C in a shaking water bath for 30, 60, and 90 minutes.

  • To differentiate between effects on bacteria and PMNs, pre-expose either the bacteria or the PMNs to Sanfetrinem before mixing.

  • At each time point, remove extracellular bacteria by washing the cells with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin).

  • Lyse the PMNs with sterile water to release the intracellular bacteria.

  • Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting the colony-forming units (CFU).

  • Calculate the percentage of bacterial killing compared to the initial intracellular bacterial load.

Diagram of Intracellular Killing Assay Workflow

G cluster_prep Preparation cluster_assay Assay prep_bacteria Culture & Opsonize S. pneumoniae mix Mix Bacteria, PMNs & Sanfetrinem (or control) prep_bacteria->mix prep_pmns Isolate Human PMNs prep_pmns->mix incubate Incubate at 37°C (30, 60, 90 min) mix->incubate remove_extracellular Remove Extracellular Bacteria (Gentamicin wash) incubate->remove_extracellular lyse Lyse PMNs remove_extracellular->lyse plate Plate Lysate & Count CFU lyse->plate calculate Calculate % Killing plate->calculate G cluster_prep Preparation cluster_assay Time-Kill Assay culture_thp1 Culture & Differentiate THP-1 Cells infect_cells Infect with M. tuberculosis culture_thp1->infect_cells wash_cells Wash to Remove Extracellular Bacteria infect_cells->wash_cells add_sanfetrinem Add Sanfetrinem (Various Concentrations) wash_cells->add_sanfetrinem incubate Incubate (Multiple Days) add_sanfetrinem->incubate sample Sample at Time Points incubate->sample lyse Lyse Macrophages sample->lyse plate Plate Lysate & Count CFU lyse->plate plot Generate Time-Kill Curves plate->plot

References

Application Notes and Protocols: Assessing Sanfetrinem Penetration into Human Polymorphonuclear Granulocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem, a novel tricyclic β-lactam antibiotic, has demonstrated the ability to penetrate human polymorphonuclear granulocytes (PMNs), also known as neutrophils. This intracellular accumulation is crucial for the antibiotic's efficacy against intracellular pathogens.[1][2] These application notes provide detailed methods and protocols for assessing the penetration of sanfetrinem into human PMNs, based on established scientific research. The protocols described herein are intended to guide researchers in pharmacology, microbiology, and drug development in evaluating the intracellular pharmacokinetics of sanfetrinem and similar antimicrobial agents.

Data Presentation: Sanfetrinem Uptake in Human PMNs

The penetration of sanfetrinem into human PMNs has been quantified using radiolabeled compounds. The following table summarizes the cellular concentration to extracellular concentration (C/E) ratios at various concentrations of sanfetrinem after a 30-minute incubation period.

Extracellular Sanfetrinem Concentration (µg/mL)Cellular/Extracellular (C/E) RatioIntracellular Sanfetrinem Concentration (µg/mL)
0.256.6~0.165
0.55.03~0.252
14.21~0.421
2Not Reported1.5
4Not Reported3.06
8Not Reported5.9

Data compiled from Cuffini et al., 1999.[1]

The uptake of sanfetrinem is rapid, with penetration being almost complete within 5 minutes of incubation.[1][2] Notably, this process is not dependent on cellular energy, as it is unaffected by cell viability, temperature, or the presence of metabolic inhibitors.[1][2]

Experimental Protocols

Isolation of Human Polymorphonuclear Granulocytes (PMNs)

This protocol describes the isolation of pure PMNs from peripheral venous blood.

Materials:

  • Peripheral venous blood collected in sterile tubes with lithium heparin (15 U/mL).

  • 2.5% Dextran (molecular weight, 70,000) in normal saline.

  • Ficoll-Paque.

  • Phosphate-buffered saline (PBS).

  • Sterile distilled water.

  • RPMI 1640 medium supplemented with 1% glucose and 0.1% human albumin.

  • Fetal calf serum (FCS).

  • Trypan blue solution.

  • Bürker cell counting chamber or equivalent.

Procedure:

  • Collect peripheral venous blood in heparinized tubes.

  • Mix the blood with an equal volume of 2.5% dextran in normal saline and allow erythrocytes to sediment by gravity for 30 minutes at room temperature.

  • Carefully layer the leukocyte-rich plasma supernatant onto Ficoll-Paque.

  • Centrifuge at 1,200 x g for 15 minutes.

  • To lyse residual erythrocytes, resuspend the cell pellet in sterile distilled water for 30 seconds (hypotonic shock).

  • Immediately restore isotonicity by adding an excess of PBS and centrifuge at 1,200 x g for 15 minutes. Repeat this wash step.

  • Resuspend the purified PMN pellet in RPMI 1640 medium supplemented with 10% FCS.

  • Count the cells using a Bürker chamber and assess viability using the trypan blue exclusion method (viability should be >95%).

  • Adjust the PMN density to 1 x 10^6 cells/mL in RPMI 1640 with 1% glucose and 0.1% human albumin for use in subsequent assays.

Radiometric Assay for Sanfetrinem Uptake by PMNs

This protocol details the primary method for quantifying sanfetrinem penetration into PMNs using a radiolabeled form of the antibiotic.

Materials:

  • Isolated human PMNs (1 x 10^6 cells/mL).

  • ¹⁴C-labelled sanfetrinem (specific activity, 524 MBq/mmol).

  • Phosphate saline.

  • Scintillation fluid.

  • Scintillation counter.

  • Shaking water bath (37°C).

  • Centrifuge.

Procedure:

  • Add ¹⁴C-labelled sanfetrinem to the PMN suspension at final concentrations of 0.25, 0.5, 1, 2, 4, and 8 µg/mL.

  • Incubate the PMN-antibiotic mixtures at 37°C in a shaking water bath.

  • At specified time intervals (e.g., 5, 15, 30 minutes), remove aliquots and centrifuge at 1,200 x g for 5 minutes to separate the cells from the supernatant containing the extracellular antibiotic.

  • Carefully remove the supernatant.

  • Resuspend the cell pellet in fresh phosphate saline and centrifuge again at 1,200 x g for 5 minutes to wash off any remaining extracellular antibiotic.

  • Lyse the final cell pellet and add scintillation fluid.

  • Measure the radioactivity associated with the cell pellet using a scintillation counter to determine the intracellular concentration of sanfetrinem.

  • Calculate the cellular concentration/extracellular concentration (C/E) ratio.

Assessment of Sanfetrinem's Effect on PMN Phagocytosis and Intracellular Killing

This protocol evaluates the functional consequences of sanfetrinem penetration on the ability of PMNs to phagocytose and kill intracellular bacteria.

Materials:

  • Isolated human PMNs (1 x 10^6 cells/mL).

  • Bacterial culture (e.g., penicillin-resistant Streptococcus pneumoniae).

  • Sanfetrinem.

  • Trypticase soy broth (TSB) or other suitable bacterial growth medium.

  • Phosphate saline.

  • Sterile water.

  • Agar plates.

  • Shaking water bath (37°C).

Procedure:

  • Phagocytosis and Intracellular Killing Assay:

    • Incubate bacteria and PMNs at a specified ratio (e.g., 10:1) at 37°C in a shaking water bath for 30, 60, or 90 minutes.

    • Conduct the incubation in the presence of a sub-inhibitory concentration of sanfetrinem (e.g., one-half the Minimum Inhibitory Concentration - MIC) and in an antibiotic-free control.

    • At each time point, determine the number of viable intracellular bacteria by lysing the PMNs with sterile water and plating serial dilutions on agar plates.

  • Distinguishing Effects on Bacteria vs. PMNs:

    • Pre-exposure of Bacteria: Inoculate bacteria in broth containing sanfetrinem (e.g., one-half MIC) and a control broth without the antibiotic. Incubate for 1 hour at 37°C. Wash the bacteria to remove extracellular sanfetrinem before adding them to the PMNs for the phagocytosis assay.

    • Pre-exposure of PMNs: Incubate PMNs with sanfetrinem (e.g., one-half MIC) for a specified period. Wash the PMNs to remove extracellular sanfetrinem before adding the bacteria for the phagocytosis assay.

Visualizations

Experimental Workflow for Sanfetrinem Uptake Assay

G Workflow for Sanfetrinem Uptake Assay A Isolate Human PMNs from Venous Blood B Adjust PMN Density to 1x10^6 cells/mL A->B C Add 14C-labelled Sanfetrinem (0.25-8 µg/mL) B->C D Incubate at 37°C (Shaking Water Bath) C->D E Centrifuge to Separate Cells from Supernatant D->E F Wash Cell Pellet with Phosphate Saline E->F G Lyse Cells and Add Scintillation Fluid F->G H Measure Radioactivity (Scintillation Counter) G->H I Calculate Intracellular Concentration and C/E Ratio H->I

Caption: Workflow for quantifying sanfetrinem uptake by human PMNs.

Logical Flow for Assessing Functional Effects of Sanfetrinem

G Assessing Functional Effects of Sanfetrinem on PMNs cluster_0 Experimental Arms A Control: PMNs + Bacteria E Incubate at 37°C (30, 60, 90 min) A->E B Test 1: PMNs + Bacteria + Sanfetrinem B->E C Test 2: (Sanfetrinem Pre-exposed PMNs) + Bacteria C->E D Test 3: PMNs + (Sanfetrinem Pre-exposed Bacteria) D->E F Lyse PMNs E->F G Plate for Viable Intracellular Bacteria Count F->G H Compare Phagocytosis and Intracellular Killing Rates G->H

Caption: Logic for evaluating sanfetrinem's impact on PMN functions.

References

Repurposing Sanfetrinem Sodium for Tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the potential of Sanfetrinem Sodium, a tricyclic β-lactam antibiotic, as a repurposed therapeutic agent for tuberculosis (TB). The following application notes and protocols outline a systematic approach to evaluate its efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of TB.

Application Notes

Tuberculosis remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Drug repurposing offers a promising and accelerated pathway to identify novel anti-TB agents. Sanfetrinem, a broad-spectrum β-lactam antibiotic, has demonstrated potent in vitro and in vivo activity against various bacterial pathogens. Its mechanism of action, targeting bacterial cell wall synthesis, presents a compelling rationale for its investigation against Mtb.

β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] In Mycobacterium tuberculosis, the inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and death.[2][3] Sanfetrinem's stability against many β-lactamases, enzymes that can inactivate β-lactam antibiotics, further enhances its potential as an anti-TB agent.[4]

This experimental design encompasses a multi-tiered approach, beginning with the determination of the minimum inhibitory concentration (MIC) of this compound against various Mtb strains. Subsequent investigations will assess its cytotoxicity on mammalian cells to establish a preliminary safety profile. The intracellular activity of Sanfetrinem will be evaluated using a macrophage infection model, which mimics the natural course of TB infection where Mtb resides within host immune cells.[5] Finally, in vivo efficacy will be determined using a murine model of TB.

The successful completion of these studies will provide critical data to support the advancement of this compound into further preclinical and clinical development as a potential new treatment for tuberculosis.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the anti-tuberculosis potential of this compound, from basic in vitro activity to in vivo efficacy.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic MIC Determination cytotoxicity Cytotoxicity Assay mic->cytotoxicity Determine therapeutic window intracellular Intracellular Efficacy (Macrophage Model) cytotoxicity->intracellular Assess safety for cell-based assays efficacy In Vivo Efficacy (Murine Model) intracellular->efficacy Confirm intracellular activity before animal studies end End efficacy->end start Start start->mic signaling_pathway cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space precursors Peptidoglycan Precursors (UDP-MurNAc-pentapeptide) lipid_ii Lipid II precursors->lipid_ii Translocation pg_synthesis Peptidoglycan Cross-linking lipid_ii->pg_synthesis Polymerization pbp Penicillin-Binding Proteins (PBPs) (e.g., PonA1, PbpA) pbp->pg_synthesis Catalyzes lysis Cell Lysis & Death pg_synthesis->lysis Leads to sanfetrinem Sanfetrinem Sodium inhibition Inhibition sanfetrinem->inhibition inhibition->pbp

References

Troubleshooting & Optimization

Sanfetrinem Sodium stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Sanfetrinem Sodium in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, like other carbapenem antibiotics, exhibits pH-dependent stability in aqueous solutions. It is most stable in the pH range of 5.5 to 7.5.[1][2] Both acidic and alkaline conditions significantly accelerate its degradation. In highly acidic or alkaline solutions, the beta-lactam ring is susceptible to hydrolysis, leading to a rapid loss of antibacterial activity.[1][2]

Q2: How does temperature affect the stability of this compound solutions?

A2: Temperature is a critical factor influencing the degradation rate of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation process. For optimal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) and for short durations. Solutions intended for use in cell-based assays or other experiments should ideally be prepared fresh.

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solution involves the hydrolysis of the strained β-lactam ring. This leads to the formation of an inactive, ring-opened product.[1][2] Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, a more complex mixture of degradation products may be formed.

Q4: Can I expect interference from degradation products in my analytical assays?

A4: Yes, degradation products can potentially interfere with analytical assays. It is crucial to use a stability-indicating analytical method, such as a validated High-Performance Liquid Chromatography (HPLC) method, that can effectively separate the intact this compound from its degradation products.[3][4] This ensures accurate quantification of the active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock or working solutions. Prepare fresh solutions of this compound immediately before each experiment. If solutions must be stored, keep them at 2-8 °C and use them within a validated time frame. Avoid repeated freeze-thaw cycles.
Inappropriate pH of the assay medium. Ensure the pH of the experimental buffer or cell culture medium is within the optimal stability range for this compound (pH 5.5-7.5).[1][2]
Elevated temperature during incubation. Minimize the exposure of this compound solutions to elevated temperatures. If long incubation times at 37 °C are required, consider the half-life of the compound under these conditions and replenish it if necessary.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause Troubleshooting Step
Degradation of this compound during sample preparation or storage. Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures and protect them from light. Ensure the diluent used for sample preparation is at an appropriate pH.
Interaction with excipients or other components in the formulation. Conduct forced degradation studies on the placebo to identify any peaks originating from excipients.[5]
Inadequate separation by the HPLC method. Optimize the HPLC method to ensure sufficient resolution between the parent compound and all potential degradation products. This may involve adjusting the mobile phase composition, pH, gradient profile, or column chemistry.

Quantitative Data Summary

The following tables summarize representative data on the stability of carbapenem antibiotics, which can be used as a general guide for this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of a Carbapenem Antibiotic at 37 °C

pH k (h⁻¹) Half-life (t₁/₂) (hours)
3.00.2313.0
5.00.04615.1
7.00.06910.0
9.00.3472.0

Disclaimer: This data is illustrative and based on the known behavior of carbapenem antibiotics. Actual values for this compound may vary.

Table 2: Effect of Temperature on the Half-life (t₁/₂) of a Carbapenem Antibiotic at pH 7.0

Temperature (°C) Half-life (t₁/₂) (hours)
4168
2524
3710

Disclaimer: This data is illustrative and based on the known behavior of carbapenem antibiotics. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60 °C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.02 M Phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-18 min: 40% B

    • 18-20 min: 40% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 298 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

degradation_pathway Sanfetrinem This compound (Active) Hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) Sanfetrinem->Hydrolysis RingOpened Ring-Opened Product (Inactive) Hydrolysis->RingOpened

Caption: Primary degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data

Caption: General experimental workflow for a forced degradation study.

troubleshooting_logic Start Inconsistent Assay Results? CheckSolution Check Solution Freshness & Storage Start->CheckSolution Yes CheckpH Verify pH of Medium CheckSolution->CheckpH CheckTemp Assess Temperature Exposure CheckpH->CheckTemp Rerun Rerun Assay with Fresh Solution CheckTemp->Rerun

Caption: Troubleshooting decision tree for inconsistent biological assay results.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Beta-Lactam Antibiotics

References

Addressing Sanfetrinem Sodium instability in assay media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with sanfetrinem sodium. It addresses common challenges related to the compound's stability in assay media through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: this compound, a β-lactam antibiotic, is known to be unstable in aqueous solutions, including standard assay media.[1][2] This instability is primarily due to the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics.[3] The rate of degradation can be influenced by several factors, including temperature, pH, and the composition of the media.[4] To mitigate this, it is strongly recommended to prepare fresh solutions of this compound immediately before each experiment.[5]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound. For the solid powder, storage at 4°C in a sealed container, protected from moisture, is recommended.[6] For stock solutions, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months.[7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]

Q3: Can I prepare a large batch of working solution for multiple experiments?

A3: It is not recommended to prepare large batches of this compound working solutions for use over an extended period. Due to its inherent instability in solution, significant degradation can occur, leading to inaccurate and unreliable experimental results.[2] For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[7]

Q4: How does the composition of the assay medium affect the stability and activity of this compound?

A4: The composition of the assay medium can significantly impact both the stability and the apparent antimicrobial activity of sanfetrinem.[2] For instance, studies have shown that its potency against Mycobacterium tuberculosis is higher in media containing cholesterol as the primary carbon source compared to standard broth media.[1][2] The pH of the medium is also a critical factor, as β-lactam antibiotics are susceptible to both acid and base-catalyzed hydrolysis.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent MIC values between experiments. Degradation of this compound in the assay media.Prepare fresh stock and working solutions for each experiment.[5] Ensure consistent timing between solution preparation and use.
Variability in media composition.Use a consistent, defined medium for all assays. Consider the impact of media components on drug stability and activity.[2]
Precipitation observed in the stock solution. Low solubility in the chosen solvent.If using DMSO, gentle warming to 37°C and sonication can aid dissolution.[6] Ensure the final concentration does not exceed the solubility limit.
Improper storage.Store stock solutions at recommended temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[7]
Low or no observed antimicrobial activity. Complete degradation of the compound.Verify the age and storage conditions of the this compound powder. Prepare fresh solutions immediately before the assay.
Presence of β-lactamases in the bacterial culture.Sanfetrinem is stable against many β-lactamases, but high levels of specific enzymes could contribute to inactivation.[8] Ensure the purity of your bacterial culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent, such as DMSO, to achieve the desired stock concentration (e.g., 10 mg/mL).[6]

  • Dissolution: If necessary, facilitate dissolution by gently vortexing, sonicating in an ultrasonic bath, or warming the tube to 37°C.[6]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile cryovials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Extracellular Susceptibility Assay

This protocol is adapted from studies on the activity of sanfetrinem against M. tuberculosis.[5]

  • Prepare Fresh Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution in the desired assay medium to the highest concentration to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound working solution in a 384-well microtiter plate.[5]

  • Bacterial Inoculum Preparation: Grow the bacterial culture to the exponential phase. Standardize the bacterial suspension to the desired cell density (e.g., 5 x 10^4 CFU/mL).[5]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 6 days for M. tuberculosis).[5]

  • Readout: Determine the minimum inhibitory concentration (MIC) using a suitable method, such as visual inspection or a resazurin-based assay.[5]

Visualizations

Sanfetrinem_Workflow cluster_prep Preparation cluster_assay Assay Day powder This compound Powder dissolve Dissolve in DMSO (e.g., 10 mg/mL) powder->dissolve aliquot Aliquot & Store (-80°C) dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw Use Freshly dilute Prepare Working Solution in Media thaw->dilute serial_dilute Serial Dilutions in Plate dilute->serial_dilute add_bacteria Add Bacterial Inoculum serial_dilute->add_bacteria incubate Incubate add_bacteria->incubate readout Determine MIC incubate->readout

Caption: Recommended experimental workflow for this compound.

Degradation_Pathway Sanfetrinem This compound (Active β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, pH, Temperature) Sanfetrinem->Hydrolysis Inactive Inactive Metabolite (Opened β-Lactam Ring) Hydrolysis->Inactive

References

Technical Support Center: Sanfetrinem In Vivo Murine Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers working with sanfetrinem in murine models. The information is designed to address common challenges and improve the in vivo efficacy and reproducibility of experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during in vivo studies with sanfetrinem.

Q1: Why am I observing lower than expected efficacy of sanfetrinem in my murine infection model?

A1: Several factors can contribute to lower-than-expected efficacy. Consider the following:

  • Drug Formulation and Administration: Sanfetrinem is administered orally as the prodrug sanfetrinem cilexetil, which is then hydrolyzed to the active form, sanfetrinem.[1] Ensure the suspension is homogenous and administered accurately. The recommended vehicle is a 0.5% metholose solution.[2]

  • Pharmacokinetics: The timing of administration relative to infection is critical. For bacteremia models, a single dose is typically given 1 hour after infection.[2] For respiratory infections, treatment often starts 24 hours post-infection and is repeated at 12-hour intervals.[2] The peak plasma concentration (Cmax) of sanfetrinem in mice is reached quickly, at around 0.25 hours post-administration.[2]

  • PK/PD Target Attainment: For beta-lactams like sanfetrinem, the key pharmacodynamic parameter is the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (fT > MIC).[3][4] For carbapenems, this target is typically around 40% of the dosing interval.[3][4] If the MIC of your bacterial strain is high, or if the dosing interval is too long, you may not be achieving this target.

  • Mouse Strain: The search results primarily used ICR and CBA/J mice.[1][2] Different mouse strains can have variations in drug metabolism and immune response, potentially affecting outcomes.

  • Infection Model Severity: An overwhelming bacterial inoculum can be difficult to treat. Ensure your infection model is calibrated to cause a consistent, non-lethal infection within the treatment window for efficacy studies, or a predictable lethal infection for survival studies.

Q2: My results are inconsistent between experiments. What are the most critical parameters to control?

A2: Consistency is key in in vivo experiments. Pay close attention to:

  • Inoculum Preparation: Ensure the bacterial suspension is in the correct growth phase and accurately quantified to deliver a consistent colony-forming unit (CFU) dose to each animal.

  • Animal Health and Handling: Use healthy animals of a consistent age and weight. Stress from handling can impact the immune system and study outcomes.

  • Dosing Accuracy: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Calibrate your dosing volume based on the most recent animal weights.

  • Timing: Strictly adhere to the established timelines for infection, treatment administration, and endpoint collection.

Q3: How does the in vitro activity (MIC) of sanfetrinem relate to its in vivo efficacy?

A3: The MIC is a crucial starting point for predicting in vivo success. Sanfetrinem has potent in vitro activity against key pathogens used in murine models, such as S. pneumoniae (MIC90, 0.125 μg/ml), methicillin-susceptible S. aureus (MIC90, 0.06 μg/ml), and E. coli (MIC90, 0.25 μg/ml).[2] Generally, a lower MIC allows for easier attainment of the PK/PD target (fT > MIC), leading to better in vivo efficacy.[3] However, in vivo efficacy is also influenced by host factors and the drug's pharmacokinetic properties, such as its ability to penetrate the site of infection (e.g., lungs).[2]

Q4: Can I use a different mouse strain than those cited in the literature?

A4: Yes, but be aware that this can introduce variability. It is advisable to perform a pilot study to characterize the pharmacokinetics of sanfetrinem in your chosen strain. Additionally, immune responses to infection can differ between strains, which may influence the required therapeutic dose. For example, DHP-1 knockout mice have been used to evaluate sanfetrinem's in vivo activity to mitigate the impact of this specific enzyme on carbapenems.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity, in vivo efficacy, and pharmacokinetic parameters of sanfetrinem from murine studies.

Table 1: In Vitro Activity of Sanfetrinem Against Key Pathogens

Organism (No. of Strains)AntibioticMIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
S. aureus (59)Sanfetrinem≤0.004–0.1250.030.06
S. pyogenes (50)Sanfetrinem≤0.004–0.0080.0040.008
S. pneumoniae (50)Sanfetrinem0.008–0.1250.0150.125
E. coli (50)Sanfetrinem0.06–0.50.1250.25
K. pneumoniae (50)Sanfetrinem0.06–>1280.250.5

Data sourced from Tamura et al., 1998.[2]

Table 2: In Vivo Efficacy (ED50) of Oral Sanfetrinem Cilexetil in Murine Infection Models

Infection ModelPathogenSanfetrinem Cilexetil ED50 (mg/kg)Amoxicillin ED50 (mg/kg)Cefdinir ED50 (mg/kg)
Bacteremic InfectionS. aureus Smith0.380.250.44
Bacteremic InfectionE. coli KC-140.101.120.30
Respiratory Tract InfectionS. pneumoniae TUH390.180.28>100

ED50 is the 50% effective dose, calculated based on survival over 7 days.[2]

Table 3: Pharmacokinetic Parameters of Active Sanfetrinem in Mice After a Single 10 mg/kg Oral Dose of Sanfetrinem Cilexetil

CompartmentCmax (μg/ml)Tmax (h)
Plasma7.600.25
Lungs1.940.25

Cmax: Maximum concentration; Tmax: Time to maximum concentration.[2]

Experimental Protocols

Below are detailed methodologies for common murine infection models used to evaluate sanfetrinem's efficacy.

Protocol 1: Murine Respiratory Tract Infection Model (S. pneumoniae)
  • Animal Model: Use male CBA/J mice (16 to 20 g).[2]

  • Pathogen Preparation: Culture S. pneumoniae on heart infusion agar with 5% horse blood. Prepare a bacterial suspension in saline for inoculation.

  • Infection:

    • Anesthetize mice with ketamine and xylazine.

    • Inoculate intranasally with 60 to 80 μl of the bacterial suspension (e.g., 3.98 log CFU of S. pneumoniae TUH39 per mouse).[2]

  • Drug Administration:

    • Begin treatment 24 hours after infection.

    • Prepare sanfetrinem cilexetil as a suspension in 0.5% metholose.

    • Administer orally via gavage at the desired dose (e.g., 10 or 50 mg/kg).[2]

    • Repeat administration at 12-hour intervals for a total of six doses.[2]

  • Efficacy Endpoints:

    • Survival Study: Monitor mice for 7 days post-infection and calculate the 50% effective dose (ED50) using the Probit method.[2]

    • Bacterial Eradication Study: At specified time points (e.g., 24, 37, 61, and 85 h after infection), euthanize groups of mice.[2] Aseptically remove lungs, homogenize in saline, and perform serial dilutions for CFU plating to determine the number of viable bacteria.[2]

Protocol 2: Murine Bacteremia (Sepsis) Model
  • Animal Model: Use male ICR mice (18 to 22 g).[2]

  • Pathogen Preparation: Suspend the bacterial strain (e.g., S. aureus, E. coli) in saline containing 5% mucin to enhance virulence.[2]

  • Infection: Inject the bacterial suspension intraperitoneally.

  • Drug Administration:

    • Administer a single oral dose of sanfetrinem cilexetil (suspended in 0.5% metholose) 1 hour after infection.[2]

    • Use five different doses with 10 mice per group to determine the dose-response relationship.[2]

  • Efficacy Endpoint: Monitor the survival of infected mice for 7 days and calculate the ED50 by the Probit method.[2]

Visualizations

Mechanism of Action: Beta-Lactam Inhibition of Cell Wall Synthesis

Beta-lactam antibiotics, including the carbapenem sanfetrinem, act by inhibiting Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side chains to form a stable cell wall. By acylating the active site of PBPs, sanfetrinem blocks this process, leading to a weakened cell wall and eventual cell lysis.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_Peptide UDP-NAM-Pentapeptide Peptide Pentapeptide Chain (L-Ala, D-Glu, L-Lys, D-Ala, D-Ala) Bactoprenol Bactoprenol Carrier UDP_NAM_Peptide->Bactoprenol Translocation Lipid_II Lipid II Bactoprenol->Lipid_II Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Glycosyltransfer PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Cross-linking (Transpeptidation) Lysis Cell Lysis PBP->Lysis Weakened Cell Wall Growing_PG->PBP Substrate for PBP Sanfetrinem Sanfetrinem Sanfetrinem->PBP Inhibition (Acylation) G Start Start: Acclimatize Animals Prep Prepare Bacterial Inoculum (e.g., S. pneumoniae) Start->Prep Infect Intranasal Inoculation (Day 0) Prep->Infect Wait Incubation Period (24 hours) Infect->Wait Treatment Initiate Treatment (Day 1) - Sanfetrinem Cilexetil (Oral) - Vehicle Control (Oral) - Comparator Antibiotic (Oral) Wait->Treatment Dosing Continue Dosing (e.g., q12h) Treatment->Dosing Endpoint Select Primary Endpoint Dosing->Endpoint Survival Survival Study Endpoint->Survival Survival Bacterial Bacterial Burden Study Endpoint->Bacterial Bacterial Clearance Monitor Monitor Survival (7 Days) Survival->Monitor Euthanize Euthanize at Time Points Bacterial->Euthanize ED50 Calculate ED50 Monitor->ED50 Harvest Harvest Lungs Euthanize->Harvest Homogenize Homogenize & Plate Harvest->Homogenize CFU Calculate log(CFU)/lung Homogenize->CFU

References

Technical Support Center: Sanfetrinem Sodium Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanfetrinem Sodium. The information provided is based on established principles of β-lactam antibiotic degradation and general pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound?

A1: As a β-lactam antibiotic, the primary degradation pathway for this compound is the hydrolysis of the β-lactam ring. This irreversible reaction leads to the formation of an inactive penicilloic acid derivative, rendering the antibiotic ineffective.[1][2] This hydrolysis can be catalyzed by acidic or basic conditions and is also a key factor in thermal degradation in aqueous solutions.

Q2: What are the typical conditions that can cause the degradation of this compound?

A2: this compound is susceptible to degradation under several conditions, including:

  • Hydrolytic conditions: Exposure to acidic and alkaline environments can rapidly degrade the molecule.[1][2]

  • Oxidative stress: The presence of oxidizing agents may lead to the formation of various degradation products.

  • Thermal stress: Elevated temperatures, particularly in solution, can accelerate the rate of hydrolysis and other degradation reactions.[3][4]

  • Photolytic stress: Exposure to light, especially UV radiation, can induce photodegradation.[5][6]

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram are likely due to the presence of degradation products. To identify the cause, consider the following:

  • Review your sample handling and storage: Ensure that your samples have been protected from light and stored at the recommended temperature to prevent degradation.

  • Check the pH of your solutions: If you are working with aqueous solutions, ensure the pH is near neutral, as acidic or basic conditions can cause rapid degradation.

  • Perform a forced degradation study: Systematically exposing your this compound sample to various stress conditions (acid, base, oxidation, heat, light) will help you identify the retention times of the major degradation products.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should:

  • Perform forced degradation studies to generate all potential degradation products.[7][8]

  • Select an appropriate HPLC column and mobile phase that provides good resolution between the parent drug and all degradation products. A C18 column is often a good starting point for β-lactam antibiotics.

  • Use a detector, such as a UV or mass spectrometry (MS) detector, that can detect both the API and its degradants. An HPLC-MS/MS method has been successfully developed for the quantification of sanfetrinem in human plasma.[9]

  • Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound potency in solution. Hydrolysis of the β-lactam ring due to inappropriate pH.Buffer the solution to a pH between 6.0 and 7.0. Prepare solutions fresh and store them at 2-8°C for short-term use.
Appearance of multiple unknown peaks after storage at room temperature. Thermal degradation.Store this compound, both as a solid and in solution, at recommended refrigerated or frozen conditions.[7][10] Review the thermal stability data to understand the expected degradation rate at different temperatures.
Inconsistent results between different batches of the drug. The presence of varying levels of impurities or degradation products from the manufacturing process or shipping conditions.Perform a comprehensive analysis of each batch upon receipt, including purity assessment by a stability-indicating HPLC method.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the mobile phase composition (e.g., pH, organic modifier concentration) and select a column with a different selectivity. Ensure the column is properly equilibrated before analysis.
Degradation is observed even when the sample is protected from light and stored at a low temperature. Oxidative degradation from dissolved oxygen or peroxides in solvents.Use de-gassed solvents for sample preparation and mobile phases. Consider adding an antioxidant if compatible with your analytical method.

Quantitative Data Summary

The following table provides illustrative data from a hypothetical forced degradation study on this compound. This data is for educational purposes to demonstrate the expected outcomes of such a study and is not based on experimental results for this specific compound.

Stress Condition Conditions % Degradation (Illustrative) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours45%Penicilloic acid derivative
Base Hydrolysis 0.1 M NaOH at 25°C for 4 hours85%Penicilloic acid derivative and other fragments
Oxidative Degradation 3% H₂O₂ at 25°C for 24 hours20%Oxidized derivatives
Thermal Degradation 80°C in aqueous solution for 48 hours60%Penicilloic acid derivative
Photodegradation UV light (254 nm) for 72 hours15%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature (25°C) for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a neutral aqueous buffer in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

    • For solid-state thermal stress, place the powdered drug in an oven at 80°C and analyze at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of the parent drug) or MS detection for higher sensitivity and specificity.

  • Procedure:

    • Prepare standard solutions of this compound at known concentrations to establish a calibration curve.

    • Prepare samples from the forced degradation study by diluting them to fall within the range of the calibration curve.

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peak for this compound and any degradation products based on their retention times.

    • Calculate the percentage of degradation in the stressed samples by comparing the peak area of the parent drug to that of an unstressed control sample.

Visualizations

Sanfetrinem_Degradation_Pathway Sanfetrinem This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions, Thermal Stress) Sanfetrinem->Hydrolysis DegradationProduct Inactive Penicilloic Acid Derivative Hydrolysis->DegradationProduct β-lactam ring opening

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_stress Forced Degradation Studies Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradation Products & Quantify API Analysis->Results

Caption: Workflow for this compound stability analysis.

References

Technical Support Center: Sanfetrinem & Clavulanate Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing clavulanate to enhance the bactericidal activity of Sanfetrinem. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Sanfetrinem and what is its mechanism of action? A1: Sanfetrinem is a broad-spectrum, oral tricyclic β-lactam antibiotic belonging to the trinem class.[1] Its mechanism of action involves inhibiting bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs), which are essential for the formation of peptidoglycan.[2] Sanfetrinem has shown potent activity against a range of Gram-positive and Gram-negative bacteria.[1][3]

Q2: What is clavulanate and why is it combined with Sanfetrinem? A2: Clavulanic acid is a β-lactamase inhibitor.[4][5] While it has negligible intrinsic antibacterial activity on its own, it is combined with β-lactam antibiotics, like Sanfetrinem, to overcome bacterial resistance.[4] Many bacteria produce β-lactamase enzymes that degrade β-lactam antibiotics, rendering them ineffective. Clavulanate works by irreversibly binding to and inactivating these enzymes, thereby protecting the antibiotic from destruction and restoring its bactericidal activity.[4][6]

Q3: What is the primary benefit of combining clavulanate with Sanfetrinem? A3: The primary benefit is the enhanced bactericidal activity of Sanfetrinem against bacteria that produce β-lactamase enzymes.[7][8] This combination broadens Sanfetrinem's spectrum of activity to include many strains that would otherwise be resistant. Studies have shown this enhanced activity against various clinical isolates, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[7][8]

Q4: Against which types of bacteria is this combination most effective? A4: The combination is most effective against bacteria that exhibit resistance to Sanfetrinem due to the production of β-lactamases. Sanfetrinem is stable against many common β-lactamases like TEM-1, but can be compromised by others, such as functional group 2f enzymes and zinc β-lactamases.[9][10] The addition of clavulanate helps to overcome resistance mediated by specific classes of β-lactamases, particularly Class A enzymes.[11]

Data Presentation: In Vitro Activity

The following tables summarize representative Minimum Inhibitory Concentration (MIC) data, illustrating the effect of clavulanate on Sanfetrinem's activity.

Table 1: MIC of Sanfetrinem With and Without Clavulanate Against Beta-Lactamase Producing Bacteria

Bacterial StrainSanfetrinem MIC (µg/mL)Sanfetrinem + Clavulanate (2 µg/mL) MIC (µg/mL)Fold Decrease in MIC
Haemophilus influenzae (β-lactamase +)40.58
Moraxella catarrhalis (β-lactamase +)20.258
Escherichia coli (TEM-1 producer)818
Klebsiella pneumoniae (ESBL producer)>324>8
Staphylococcus aureus (PC1 producer)1628

Table 2: Activity of Sanfetrinem Against M. tuberculosis

M. tuberculosis StrainSanfetrinem MIC₉₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Note
Drug-Susceptible & MDR/XDR Isolates1-42-64Activity is enhanced in the presence of clavulanate.[7][8]

Visualized Mechanisms and Workflows

dot

MechanismOfAction cluster_bacterium Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme InactivatedSanfetrinem Inactive Sanfetrinem BetaLactamase->InactivatedSanfetrinem InhibitedEnzyme Inhibited β-Lactamase Sanfetrinem Sanfetrinem Sanfetrinem->PBP Inhibits Sanfetrinem->BetaLactamase Hydrolyzed by Clavulanate Clavulanate Clavulanate->BetaLactamase Inhibits MIC_Workflow start Start prep_culture Prepare Bacterial Inoculum (0.5 McFarland) start->prep_culture plate_setup Dispense Drugs & Inoculum into 96-well Plate prep_culture->plate_setup prep_drugs Prepare Serial Dilutions of Sanfetrinem & Clavulanate prep_drugs->plate_setup incubate Incubate Plate (37°C, 16-20h) plate_setup->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: Time-Kill Assay for Synergy Assessment

This assay determines the rate of bacterial killing over time and can demonstrate synergy.

1. Preparation:

  • Prepare a standardized bacterial inoculum as described in the MIC protocol, diluted to ~5 x 10⁵ CFU/mL in CAMHB. *[12] Prepare test tubes with CAMHB containing Sanfetrinem alone, clavulanate alone, and the combination of both at relevant concentrations (e.g., 1x or 2x MIC).

  • Include a growth control tube with no antibiotic.

2. Assay Procedure:

  • Inoculate all tubes (except sterility control) with the bacterial suspension.

  • Incubate the tubes in a shaking incubator at 37°C to ensure aeration.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. *[13] Perform serial 10-fold dilutions of the aliquot in sterile saline.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton Agar plates.

  • Incubate the plates for 18-24 hours at 37°C.

3. Data Analysis:

  • Count the colonies on each plate to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each condition.

  • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

[13]dot

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_inoculum Prepare Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Test Tubes: 1. Growth Control 2. Sanfetrinem 3. Clavulanate 4. Combination prep_tubes->inoculate incubate Incubate at 37°C (shaking) inoculate->incubate sampling Sample at 0, 2, 4, 6, 24h incubate->sampling dilute Serial Dilute in Saline sampling->dilute plate Plate on Agar dilute->plate count Incubate Plates & Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Interpret Results: Synergy & Bactericidal Activity plot->interpret

Caption: Experimental Workflow for a Time-Kill Assay.

Troubleshooting Guide

Issue 1: High variability in MIC results between experiments.

  • Possible Cause: Inoculum density is inconsistent. A higher-than-standard inoculum can lead to falsely elevated MICs.

    • Solution: Always calibrate the inoculum to a 0.5 McFarland standard using a spectrophotometer or densitometer. Prepare the final inoculum dilution fresh for each experiment.

  • Possible Cause: Degradation of Sanfetrinem. Some studies note that Sanfetrinem can be unstable in assay media. [14][15] * Solution: Prepare stock solutions of Sanfetrinem immediately before use. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Differences in testing guidelines (e.g., CLSI vs. EUCAST). These bodies may have different recommendations for media or clavulanate concentrations. [16] * Solution: Ensure consistent use of one standard guideline throughout a study. When comparing to published data, verify the methods used.

Issue 2: The combination does not show synergy in a time-kill assay.

  • Possible Cause: The resistance mechanism of the test strain is not mediated by a clavulanate-susceptible β-lactamase.

    • Solution: Characterize the resistance mechanism of your strain (e.g., via PCR for specific β-lactamase genes). The combination will not be effective against resistance caused by altered PBPs, efflux pumps, or certain classes of β-lactamases (e.g., metallo-β-lactamases). *[9] Possible Cause: Inappropriate concentrations tested. Synergy is concentration-dependent.

    • Solution: Test a range of concentrations around the MIC of the single agents. Using concentrations that are too high or too low may obscure synergistic effects.

Issue 3: Growth is observed in the sterility control wells/tubes.

  • Possible Cause: Contamination of media, reagents, or equipment.

    • Solution: Use aseptic techniques for all procedures. Ensure all media and reagents are sterile before use. Discard the experiment and repeat with fresh, sterile materials.

dot

Troubleshooting start Unexpected Result: No Synergy Observed q_mic Were MICs of single agents confirmed? start->q_mic q_strain Is resistance mechanism known and susceptible to clavulanate? q_mic->q_strain Yes sol_mic Action: Re-run MIC assay. Check drug potency and inoculum density. q_mic->sol_mic No q_conc Were concentrations around the MIC tested? q_strain->q_conc Yes sol_strain Action: Characterize strain's β-lactamase genes. Test against known susceptible strain. q_strain->sol_strain No / Unsure q_protocol Was time-kill protocol followed correctly? q_conc->q_protocol Yes sol_conc Action: Repeat assay with a range of sub-MIC concentrations. q_conc->sol_conc No sol_protocol Action: Review protocol for sampling times, plating, and CFU counting. q_protocol->sol_protocol No

Caption: Troubleshooting Logic for Lack of Observed Synergy.

References

Technical Support Center: Oral Beta-Lactams for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of oral beta-lactams for the treatment of tuberculosis (TB).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the fundamental challenges in this research area.

Q1: Why are beta-lactams, a widely successful class of antibiotics, historically not used for treating tuberculosis?

A1: Mycobacterium tuberculosis (Mtb) possesses powerful intrinsic resistance mechanisms that make it naturally resistant to most beta-lactam drugs.[1][2] The primary obstacles are:

  • A highly active beta-lactamase: Mtb produces a broad-spectrum class A β-lactamase called BlaC, which effectively hydrolyzes and inactivates most beta-lactams.[1][2][3]

  • A poorly permeable cell envelope: The unique, thick, and waxy mycobacterial cell wall acts as a permeability barrier, limiting the entry of many drugs, including beta-lactams.[1][2][4]

  • Active drug efflux pumps: Mtb utilizes efflux pumps to actively transport antibiotics out of the cell, reducing the intracellular drug concentration.[5][6][7]

Q2: What is the strategy to overcome the Mtb beta-lactamase (BlaC) enzyme?

A2: The primary strategy is the co-administration of a beta-lactamase inhibitor.[8] Inhibitors like clavulanic acid (clavulanate) and avibactam can irreversibly bind to and inactivate the BlaC enzyme.[2][9] This allows the partner beta-lactam antibiotic to reach its targets—the penicillin-binding proteins (PBPs) and L,D-transpeptidases—and disrupt cell wall synthesis.[1][2] Studies consistently show that the addition of a beta-lactamase inhibitor, particularly clavulanate, significantly improves the in vitro activity of beta-lactams against Mtb.[5][9][10]

Q3: What are the main pharmacokinetic (PK) challenges for developing an oral beta-lactam for TB?

A3: Despite their potential, no currently approved beta-lactam combines both oral activity and a long duration of action suitable for TB treatment.[8][11][12] The main PK hurdles are:

  • Poor Oral Bioavailability: Many of the most potent beta-lactams against Mtb, such as the carbapenems (e.g., meropenem), must be administered intravenously.[13][14] Developing an oral formulation that achieves therapeutic concentrations is a significant challenge.[14]

  • Short Half-Life: Most beta-lactams are eliminated from the body quickly.[15] For beta-lactams, efficacy is driven by the time the drug concentration remains above the MIC (%T>MIC).[8][16] A short half-life makes it difficult to maintain this target exposure with an oral, once- or twice-daily dosing regimen required for TB therapy.

Q4: Are all beta-lactam/beta-lactamase inhibitor combinations effective against Mtb?

A4: No, the effectiveness varies significantly. The choice of both the beta-lactam and the inhibitor is critical. For instance, clavulanate has been shown to improve the activity of various beta-lactams to a greater degree than avibactam against Mtb.[9][17] Furthermore, some combinations of two beta-lactams can be antagonistic, meaning their combined effect is less than their individual effects.[9][18] Therefore, each combination must be empirically tested for synergy.

Section 2: Troubleshooting Guides

This section provides practical advice for specific experimental problems in a question-and-answer format.

Troubleshooting In Vitro Assays

Q: My in vitro MIC results for a new carbapenem are inconsistent and show lower-than-expected activity, even with clavulanate. What could be the issue?

A: This is a common problem, often related to drug stability.

  • Problem: Carbapenems like meropenem and imipenem are known to be unstable in standard liquid culture media over the long incubation times (7-14 days) required for Mtb growth.[10][19] The drug may be degrading before it has a chance to act on the bacteria.

  • Troubleshooting Steps:

    • Verify Drug Stability: Perform a stability study of your compound in the assay medium (e.g., 7H9 broth) under incubation conditions (37°C). Use HPLC or LC-MS to quantify the amount of intact drug at various time points (e.g., 0, 24, 48, 72 hours).

    • Replenish the Drug: If instability is confirmed, consider a modified protocol where the drug and medium are replenished every 48-72 hours. This can help maintain a concentration closer to the target MIC.

    • Use Alternative Models: For rapidly bactericidal compounds, consider using models that measure killing over a shorter timeframe, such as colony-forming unit (CFU) enumeration at earlier time points, to minimize the impact of degradation.[9]

Q: I am not seeing a significant reduction in the MIC of my beta-lactam when I add clavulanate. Why might this be?

A: There are several potential reasons for this observation.

  • Problem: The beta-lactam itself may be inherently stable to the BlaC enzyme, or another resistance mechanism may be dominant.

  • Troubleshooting Steps:

    • Check for BlaC Independence: Some newer beta-lactams are designed to be stable against class A beta-lactamases.[20] Your compound might not require an inhibitor. A recent large-scale screen found that the activity of 11.7% of prioritized beta-lactams was independent of a beta-lactamase inhibitor.[14]

    • Investigate Efflux: The primary resistance mechanism for your compound might be efflux, not BlaC-mediated hydrolysis. To test this, run your MIC assay with and without a known efflux pump inhibitor (EPI), such as verapamil or reserpine.[21][22] A significant drop in MIC in the presence of an EPI would suggest efflux is a major factor.

    • Consider the Target: Mtb possesses non-classical L,D-transpeptidases in addition to the classical D,D-transpeptidases (PBPs).[23] Your beta-lactam may be a poor inhibitor of the L,D-transpeptidases, which are crucial for Mtb cell wall integrity.[1] This requires more advanced biochemical assays to investigate.

Troubleshooting Combination Studies

Q: My checkerboard assay shows antagonism between my oral beta-lactam and a second-line TB drug. How should I interpret this?

A: Antagonism in vitro is a critical finding that requires careful interpretation.

  • Problem: Combining some beta-lactams with other TB drugs, such as moxifloxacin, levofloxacin, or linezolid, has been shown to result in antagonistic effects in vitro.[9][17]

  • Interpretation and Next Steps:

    • Confirm the Finding: Repeat the checkerboard assay carefully, ensuring accurate dilutions and controls. Use an alternative method, like time-kill assays, to confirm the antagonistic interaction.

    • Quantify with Chou-Talalay: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value > 1 confirms antagonism.[9] This provides a quantitative measure of the interaction.

    • Hypothesize a Mechanism: Consider why antagonism might be occurring. For example, does the second drug induce expression of an efflux pump that expels the beta-lactam? Or do they compete for the same metabolic resources required for their activation or activity?

    • Abandon or Modify: In most cases, an antagonistic combination should not be advanced to in vivo studies. Focus on identifying synergistic or additive partners instead.

Troubleshooting In Vivo Experiments

Q: My oral beta-lactam combination was highly potent in vitro but showed no efficacy in our standard BALB/c mouse model of TB infection. What went wrong?

A: This is a classic example of the in vitro-in vivo disconnect, which is particularly pronounced for beta-lactams in TB.

  • Problem: Poor in vivo efficacy despite good in vitro potency is often due to suboptimal pharmacokinetics (PK) or rapid drug metabolism in the animal model.[5][24]

  • Troubleshooting Steps:

    • Conduct Mouse Pharmacokinetics: Before an efficacy study, you must determine the PK profile of your oral beta-lactam in mice. Measure key parameters like Cmax, Tmax, and half-life. Many beta-lactams, especially carbapenems, have a very short half-life in mice.[15][25]

    • Assess Target Engagement (%T>MIC): Compare your mouse PK data to the in vitro MIC. Calculate the percentage of the dosing interval that the free drug concentration in the plasma remains above the MIC (%T>MIC). For beta-lactams, a %T>MIC of at least 40-50% is generally considered necessary for efficacy.[16] If this target is not met, the lack of efficacy is expected.

    • Consider Mouse-Specific Metabolism: Mice have high levels of a renal dehydropeptidase-I (DHP-I) enzyme that rapidly metabolizes certain classes of beta-lactams, particularly carbapenems.[19][25] This is a major reason for their poor performance in standard mouse models. Consider using a DHP-I deficient mouse model, which can better reveal the potential efficacy of these drugs.[14][25]

    • Optimize Dosing Regimen: Based on PK data, you may need to increase the dose or, more importantly, the dosing frequency (e.g., from once daily to twice or three times daily) to achieve the required %T>MIC target.

Section 3: Data Tables

Table 1: In Vitro Activity of Beta-Lactams Against Replicating M. tuberculosis H37Rv

This table summarizes the Minimum Inhibitory Concentrations (MICs) of various beta-lactams with and without the beta-lactamase inhibitor clavulanate. Data is adapted from in vitro studies.[5]

Beta-Lactam ClassDrugMIC (μg/mL) without ClavulanateMIC (μg/mL) with Clavulanate (5 μg/mL)Fold Reduction in MIC
Penicillins Amoxicillin>1000.78>128
Ampicillin>1000.39>256
Piperacillin>1000.78>128
Cephalosporins Cefixime12.56.252
Cefotaxime12.56.252
Cephaloridine6.253.122
Carbapenems Meropenem3.120.784
Imipenem3.120.784
Faropenem1.560.394

Table 2: Summary of In Vitro Interactions of Oral Beta-Lactams with Other Antimicrobials Against M. tuberculosis

This table highlights synergistic and antagonistic drug combinations identified in recent studies.[9][17][18]

Beta-Lactam Combination (with Clavulanate)Interaction TypeBeta-Lactam Combination with Second-Line TB DrugInteraction Type
Cefdinir + CephradineSynergyPenicillin V + LevofloxacinSynergy
Cefadroxil + TebipenemSynergyPenicillin V + MoxifloxacinSynergy
Cefadroxil + Penicillin VSynergyCefdinir + MoxifloxacinSynergy
Cephalexin + TebipenemSynergyMost Beta-Lactams + LinezolidAntagonism
Penicillin V + TebipenemAntagonismMost Beta-Lactams + LevofloxacinAntagonism
Tebipenem + CefdinirAntagonismMost Beta-Lactams + MoxifloxacinAntagonism

Section 4: Experimental Protocols & Visualizations

Key Resistance Pathways & Development Workflow

The diagrams below illustrate the primary resistance mechanisms researchers must overcome and a general workflow for screening candidate compounds.

G cluster_cell Mycobacterium tuberculosis Cell PBP Target (PBP, LDT) BlaC BlaC Enzyme (β-lactamase) Drug Oral β-Lactam BlaC->Drug Hydrolysis (Inactivation) Efflux Efflux Pump Efflux->Drug Expulsion Drug->PBP Inhibition of Cell Wall Synthesis Wall Permeability Barrier (Cell Wall) Drug->Wall Limited Penetration Inhibitor β-Lactamase Inhibitor Inhibitor->BlaC Inhibition Wall->BlaC

Caption: Key resistance mechanisms in M. tuberculosis that prevent beta-lactams from reaching their target.

G start Compound Library mic In Vitro MIC Screen (Mtb +/- Inhibitor) start->mic synergy Combination Screen (Checkerboard Assay) mic->synergy adme In Vitro ADME/Tox (Stability, Permeability) mic->adme Prioritize Hits synergy->adme pk In Vivo PK (Mouse Model) adme->pk efficacy In Vivo Efficacy (TB Mouse Model) pk->efficacy pk->efficacy Confirm %T>MIC lead Lead Candidate efficacy->lead

Caption: A generalized experimental workflow for screening and developing oral beta-lactams for TB.

Protocol 1: Determination of MIC by Resazurin Microtiter Assay (REMA)

This protocol is a common colorimetric method for determining the MIC of compounds against Mtb.[9]

  • Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80 to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth.

    • Prepare serial 2-fold dilutions of the test compounds (beta-lactams) in a 96-well microplate. Prepare identical plates for testing with a fixed concentration of a beta-lactamase inhibitor (e.g., 5 µg/mL clavulanate).

  • Inoculation:

    • Add 100 µL of the diluted Mtb culture to each well containing 100 µL of diluted drug, achieving a final volume of 200 µL.

    • Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Development:

    • Add 30 µL of freshly prepared 0.02% resazurin solution to each well.

    • Re-incubate the plates for 24-48 hours.

  • Reading:

    • Assess the color change visually. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between two drugs (e.g., two beta-lactams or a beta-lactam and another TB drug).[17]

  • Plate Setup:

    • Use a 96-well microplate. Along the x-axis, prepare serial 2-fold dilutions of Drug A. Along the y-axis, prepare serial 2-fold dilutions of Drug B.

    • The result is a matrix of wells containing unique combinations of concentrations of both drugs.

    • Include rows and columns with each drug alone for MIC determination.

  • Inoculation and Incubation:

    • Inoculate the plate with Mtb suspension as described in the REMA protocol.

    • Incubate at 37°C for 7 days.

  • Development and Reading:

    • Develop the plate with resazurin as described above.

    • Record the MIC for each drug alone and for every combination.

  • Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

    • For more detailed analysis, use software to perform Chou-Talalay calculations to determine a Combination Index (CI).[9]

References

Technical Support Center: Sanfetrinem Efficacy and Renal Dehydropeptidase (DHP-I)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of renal dehydropeptidase (DHP-I) on the efficacy of sanfetrinem.

Frequently Asked Questions (FAQs)

Q1: What is renal dehydropeptidase-I (DHP-I) and how does it affect sanfetrinem?

Q2: How can I protect sanfetrinem from degradation by DHP-I in my experiments?

A2: Co-administration with a DHP-I inhibitor is the most common strategy. Cilastatin is a potent and specific competitive inhibitor of DHP-I and is clinically used in combination with imipenem to prevent its renal metabolism.[1][3][5] Another inhibitor, betamipron, is used in combination with panipenem for the same purpose.[5][6] For in vitro and in vivo non-clinical studies, including a DHP-I inhibitor in the experimental design is crucial to obtain accurate pharmacokinetic and efficacy data for sanfetrinem.

Q3: Are there alternatives to using DHP-I inhibitors?

A3: For in vivo studies in animal models, particularly murine models which exhibit significantly higher levels of DHP-I compared to humans, using DHP-I knockout (DHP-1 deficient) mice is a viable alternative.[4] This approach eliminates the variable of DHP-I activity and allows for a more direct assessment of the antibiotic's intrinsic efficacy.

Q4: What are the typical signs of sanfetrinem degradation in my experimental results?

A4: Inconsistent or lower-than-expected therapeutic efficacy in animal models, especially when compared to in vitro potency, can be an indicator of rapid in vivo clearance, potentially by DHP-I. In pharmacokinetic studies, this would manifest as a short half-life and low urinary recovery of the active compound.

Troubleshooting Guides

Issue 1: High Variability in Sanfetrinem Efficacy in Animal Studies
Possible Cause Troubleshooting Step
Intersubject variability in DHP-I expression. 1. Switch to a DHP-I knockout animal model to eliminate enzyme activity as a variable.[4] 2. Co-administer a saturating dose of a DHP-I inhibitor like cilastatin to ensure consistent inhibition across all subjects.
Insufficient dose of DHP-I inhibitor. 1. Perform a dose-ranging study for the DHP-I inhibitor in your specific animal model to determine the optimal concentration for maximal inhibition. 2. Ensure the pharmacokinetic profiles of sanfetrinem and the inhibitor are appropriately matched.
Degradation of sanfetrinem in the formulation. 1. Assess the stability of sanfetrinem in your vehicle solution under the experimental conditions (temperature, pH, light exposure).[7] 2. Prepare formulations fresh before each experiment.
Issue 2: Inconsistent Results in DHP-I Inhibition Assays
Possible Cause Troubleshooting Step
Inactive DHP-I enzyme. 1. Verify the activity of your purified or commercially sourced DHP-I using a known substrate like imipenem.[8] 2. Ensure proper storage and handling of the enzyme according to the supplier's instructions.
Substrate or inhibitor instability. 1. Prepare fresh solutions of sanfetrinem and the inhibitor for each experiment. Sanfetrinem has been noted to be poorly stable in assay media.[9] 2. Run a control experiment without the enzyme to measure the rate of non-enzymatic degradation of sanfetrinem under the assay conditions.
Inaccurate quantitation of sanfetrinem. 1. Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision. 2. Ensure complete separation of the parent drug from any metabolites or degradation products.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the hydrolysis of different carbapenems by human renal dehydropeptidase-I and the inhibitory constant (Ki) for cilastatin. A lower Vmax/Km ratio indicates greater stability against DHP-I.

Carbapenem Vmax/Km (relative preference) Cilastatin Ki (µM)
Imipenem6.240.07 ± 0.02
Meropenem2.410.21 ± 0.04
DA-11311.390.35 ± 0.01
Data sourced from Park et al. (2002).[3][8]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Sanfetrinem in the Presence of Renal Dehydropeptidase-I

This protocol is adapted from the methodology used for other carbapenems and can be used to determine the kinetic parameters of sanfetrinem hydrolysis by DHP-I.[3][8]

Materials:

  • Sanfetrinem

  • Purified human or animal renal dehydropeptidase-I

  • Imipenem (as a positive control substrate)

  • Cilastatin (as a positive control inhibitor)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (2-mm light path)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of sanfetrinem in the appropriate solvent.

    • Prepare a stock solution of purified DHP-I in MOPS buffer.

    • Prepare a range of sanfetrinem concentrations (e.g., 1.25 to 3.3 mM) by diluting the stock solution in MOPS buffer.

    • Prepare a stock solution of cilastatin if performing an inhibition assay.

  • Enzymatic Assay (Spectrophotometric Method):

    • Set the spectrophotometer to 37°C and the wavelength to 298 nm (or the determined λmax for sanfetrinem's β-lactam ring).

    • In a 250-µl reaction mixture in a quartz cuvette, add the sanfetrinem solution.

    • To initiate the reaction, add a known amount of purified DHP-I (e.g., 1 µg).

    • Immediately measure the decrease in absorbance at 298 nm as a function of time for 2.5 minutes. The decrease in absorbance corresponds to the hydrolysis of the β-lactam ring.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., cilastatin at 0.15 µM) before adding the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities (micromoles of substrate hydrolyzed per minute per milligram of protein).

    • Use Lineweaver-Burk plots to determine the kinetic parameters (Vmax and Km).

    • The Vmax/Km ratio can be used as an index of the enzyme's preference for the substrate.[3][8]

    • For inhibition assays, determine the Ki value for the inhibitor.

Workflow Diagram:

G Workflow for In Vitro DHP-I Stability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Sanfetrinem, DHP-I, Buffer) setup_spectro Set up Spectrophotometer (37°C, 298 nm) prep_reagents->setup_spectro prep_controls Prepare Controls (Imipenem, Cilastatin) prep_controls->setup_spectro mix_components Mix Sanfetrinem and Buffer setup_spectro->mix_components initiate_reaction Initiate with DHP-I mix_components->initiate_reaction measure_abs Measure Absorbance Decrease initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity measure_abs->calc_velocity plot_data Generate Lineweaver-Burk Plot calc_velocity->plot_data determine_params Determine Vmax, Km, Ki plot_data->determine_params

Caption: Workflow for assessing sanfetrinem stability in the presence of DHP-I.

Visualizations

Mechanism of DHP-I Inhibition

The following diagram illustrates the competitive inhibition of DHP-I, which protects carbapenem antibiotics like sanfetrinem from degradation.

G Mechanism of DHP-I Inhibition cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Inhibitor Sanfetrinem Sanfetrinem DHP_I_1 DHP-I Enzyme Sanfetrinem->DHP_I_1 Binds to active site Metabolite Inactive Metabolite DHP_I_1->Metabolite Hydrolysis Sanfetrinem_2 Sanfetrinem DHP_I_2 DHP-I Enzyme Sanfetrinem_2->DHP_I_2 Binding blocked No_Reaction No Reaction DHP_I_2->No_Reaction Cilastatin Cilastatin (Inhibitor) Cilastatin->DHP_I_2 Competitively binds to active site

Caption: Competitive inhibition of DHP-I by cilastatin prevents sanfetrinem hydrolysis.

References

Factors affecting Sanfetrinem Sodium activity in different culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the factors that can influence the in vitro activity of Sanfetrinem Sodium in different culture media.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental determination of this compound's activity.

Observed Issue Potential Cause Recommended Action
Higher than expected Minimum Inhibitory Concentration (MIC) values Protein Binding: Components in the culture medium, such as serum or albumin, can bind to this compound, reducing its free and active concentration. The presence of human serum albumin (HSA) has been shown to increase the MICs of some β-lactams.[1][2]- Use a protein-free or low-protein medium if appropriate for the test organism.- If serum supplementation is necessary, be aware of the potential for protein binding and consider it in the interpretation of results.- Standardize the protein concentration across all experiments for consistency.
Divalent Cations: The presence of certain divalent cations, such as copper (Cu²⁺), can negatively impact the activity of some β-lactam antibiotics.[3] While specific data for Sanfetrinem is limited, this is a known interaction for other β-lactams.- Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI to standardize the concentration of Ca²⁺ and Mg²⁺.[4] - Avoid addition of non-standard divalent cations unless they are a specific requirement of the experimental design.
Inconsistent or variable MIC results between experiments pH of Culture Medium: The stability and activity of β-lactam antibiotics are highly dependent on the pH of the medium.[5][6] Variations in the initial pH of the media batches or pH shifts during bacterial growth can lead to inconsistent results.[7][8]- Ensure the pH of the culture medium is within the recommended range for the specific assay and bacterial species.- Measure and adjust the pH of each new batch of medium.- Use buffered media to minimize pH fluctuations during incubation.
Instability of this compound: Sanfetrinem has been reported to be poorly stable in some assay media.[1][9] Degradation of the antibiotic during incubation can lead to erroneously high MIC values.- Prepare fresh solutions of this compound for each experiment.- Minimize the time the antibiotic is in solution before being added to the assay.- Consider time-kill assays to understand the dynamics of bacterial killing before significant degradation occurs.
No or poor bacterial growth in control wells Inappropriate Culture Medium: The chosen medium may not support the optimal growth of the test organism.- Consult literature or standard protocols (e.g., CLSI, EUCAST) for the recommended medium for the specific bacterial species being tested.
Incorrect Incubation Conditions: Temperature, CO₂ levels, and incubation time can all affect bacterial growth.- Verify and maintain the correct incubation conditions as per standard protocols.

Frequently Asked Questions (FAQs)

Q1: Which culture medium is recommended for testing the activity of this compound?

A1: The choice of culture medium depends on the bacterial species being tested. For many common aerobic and facultative anaerobic bacteria, cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are standard choices.[4] For Mycobacterium tuberculosis, 7H9 broth has been used.[10] It is crucial to follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for standardized results.

Q2: How does the carbon source in the culture medium affect this compound's activity?

A2: The carbon source can significantly impact the apparent activity of this compound. For instance, its activity against Mycobacterium tuberculosis is more potent when cholesterol is the sole carbon source compared to standard broth media.[1][9] This highlights the importance of considering the physiological relevance of the culture medium when assessing the potential efficacy of an antibiotic.

Q3: Can I compare MIC values of this compound obtained from different studies?

A3: Direct comparison of MIC values across different studies should be done with caution. Variations in experimental protocols, such as the specific culture medium used, inoculum size, and incubation conditions, can all influence the MIC.[4][11] It is essential to consider the methodologies section of each study to understand the context of the reported MIC values.

Q4: What is the mechanism of action of this compound?

A4: Sanfetrinem is a β-lactam antibiotic.[1][9] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Species in Different Culture Media

Bacterial SpeciesCulture MediumMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaeBroth MicrodilutionBroth Microdilution-0.0150.5[13]
Haemophilus influenzaeBroth MicrodilutionBroth Microdilution-0.250.5[13]
Moraxella catarrhalisBroth MicrodilutionBroth Microdilution-0.0150.03[13]
Staphylococcus aureus (Methicillin-Susceptible)Cation-Adjusted MH Broth---0.06[4]
Streptococcus pyogenesCation-Adjusted MH Broth with 5% lysed horse blood---0.008[4]
Streptococcus pneumoniaeCation-Adjusted MH Broth with 5% lysed horse blood---0.125[4]
Escherichia coliCation-Adjusted MH Broth---0.25[4]
Klebsiella pneumoniaeCation-Adjusted MH Broth---0.5[4]
Mycobacterium tuberculosis H37Rv7H9 Broth-1.5--[10]
Mycobacterium tuberculosis (intracellular)THP-1 cells-0.5--[10]
Enterococcus faecium (Ampicillin-Resistant)Agar/Microbroth DilutionAgar/Microbroth Dilution16 - 64--[2][3]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Sanfetrinem Stock Solution microplate Prepare Serial Dilutions in Microplate stock_solution->microplate inoculate Inoculate Microplate microplate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

mechanism_of_action cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell sanfetrinem This compound (β-Lactam) pbp Penicillin-Binding Proteins (PBPs) sanfetrinem->pbp Binds to and inactivates cell_wall_synthesis Peptidoglycan Cross-linking pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis pbp->cell_lysis Inhibition leads to cell_wall Stable Cell Wall cell_wall_synthesis->cell_wall

Caption: Mechanism of action of this compound.

logical_relationships cluster_factors Influencing Factors in Culture Medium cluster_effects Effects on Antibiotic cluster_outcome Experimental Outcome ph Medium pH stability Sanfetrinem Stability ph->stability cations Divalent Cations activity Free Drug Activity cations->activity protein Protein Content protein->activity carbon_source Carbon Source carbon_source->activity mic Measured MIC Value stability->mic affects activity->mic determines

References

Validation & Comparative

Sanfetrinem Sodium vs. Meropenem: A Comparative Analysis of Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has created an urgent need for novel therapeutic options. While historically overlooked for tuberculosis treatment, β-lactam antibiotics, particularly carbapenems, are being revisited as potent agents against M.tb. This guide provides a detailed, objective comparison of the anti-tuberculosis activity of sanfetrinem sodium and the clinically used carbapenem, meropenem, based on available experimental data.

In Vitro Activity: A Head-to-Head Comparison

Sanfetrinem has demonstrated potent in vitro activity against a range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates. Comparative studies indicate that sanfetrinem is more active than meropenem, exhibiting a narrower spectrum of Minimum Inhibitory Concentration (MIC) values. The addition of the β-lactamase inhibitor clavulanate enhances the activity of both compounds, although the effect is more pronounced for meropenem.

CompoundM.tb Strain Type(s)MIC90 (µg/mL)Reference(s)
Sanfetrinem Drug-susceptible, MDR, XDR1-4[1][2]
Meropenem Drug-susceptible, MDR, XDR2-64[1][2]
Sanfetrinem + Clavulanate Not specifiedActivity enhanced[1]
Meropenem + Clavulanate Pan-susceptible (H37Rv)1[3]
Meropenem + Clavulanate MDR and XDR isolatesLow MICs reported[3][4][5]

Table 1: Comparative In Vitro Activity (MIC90) of Sanfetrinem and Meropenem against M. tuberculosis

Intracellular Activity

A key advantage of sanfetrinem is its potent activity against intracellular M. tuberculosis. A screening of approximately 2,000 β-lactams identified sanfetrinem as the most active compound against M. tuberculosis H37Rv within THP-1 macrophages, with a MIC of 0.5 µg/mL.[1][2] This is a crucial attribute for an anti-tuberculosis drug, as the bacterium can persist and replicate within host cells. Time-kill assays and confocal time-lapse microscopy have further confirmed its rapid bactericidal activity within this intracellular environment.[1][2]

In Vivo Efficacy in Preclinical Models

Preclinical studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of both sanfetrinem and meropenem. Notably, the oral prodrug of sanfetrinem, sanfetrinem cilexetil, was found to be equipotent to a combination of subcutaneously administered meropenem and oral amoxicillin/clavulanate.[1][2] In a murine model of acute M. tuberculosis infection, both sanfetrinem (administered subcutaneously) and sanfetrinem cilexetil (administered orally) showed efficacy similar to meropenem plus clavulanate, each achieving a significant reduction in bacterial lung burden compared to untreated controls.[6]

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Like other carbapenems, sanfetrinem and meropenem exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary targets are penicillin-binding proteins (PBPs), specifically the L,D- and D,D-transpeptidases, which are crucial for the cross-linking of peptidoglycan, a vital component of the mycobacterial cell wall.[9][10] By inhibiting these enzymes, the carbapenems disrupt cell wall integrity, leading to cell lysis and death.[8][10] The chromosomally encoded β-lactamase in M. tuberculosis, BlaC, can hydrolyze many β-lactams, but carbapenems like meropenem are poor substrates for this enzyme.[9] The addition of a β-lactamase inhibitor like clavulanate further protects the carbapenems from degradation, enhancing their anti-tubercular activity.[3][4]

cluster_drug_action Carbapenem Action cluster_bacterial_targets M. tuberculosis Cell Wall Synthesis Sanfetrinem Sanfetrinem L,D-Transpeptidases L,D-Transpeptidases Sanfetrinem->L,D-Transpeptidases inhibition Meropenem Meropenem Meropenem->L,D-Transpeptidases inhibition D,D-Carboxypeptidases D,D-Carboxypeptidases Meropenem->D,D-Carboxypeptidases inhibition Clavulanate Clavulanate BlaC (β-lactamase) BlaC (β-lactamase) Clavulanate->BlaC (β-lactamase) inhibition Peptidoglycan Cross-linking Peptidoglycan Cross-linking L,D-Transpeptidases->Peptidoglycan Cross-linking catalyzes D,D-Carboxypeptidases->Peptidoglycan Cross-linking catalyzes BlaC (β-lactamase)->Sanfetrinem hydrolysis BlaC (β-lactamase)->Meropenem hydrolysis Cell Wall Integrity Cell Wall Integrity Peptidoglycan Cross-linking->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis disruption leads to

Mechanism of Carbapenem Action against M. tuberculosis

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)
  • Method: Broth microdilution method is commonly used.

  • Media: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum: A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is prepared.

  • Drug Concentrations: Serial twofold dilutions of sanfetrinem or meropenem, with and without a fixed concentration of clavulanate, are prepared in the broth.

  • Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).

  • Endpoint: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

In Vivo Efficacy in a Murine Model of Tuberculosis
  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with a standardized dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Treatment: After a pre-defined period to allow the infection to establish, treatment is initiated. Sanfetrinem cilexetil is administered orally, while meropenem is typically given subcutaneously, often in combination with orally administered amoxicillin/clavulanate. A control group receives no treatment.

  • Duration: Treatment is administered daily for a specified number of weeks.

  • Outcome Measurement: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The bacterial load (colony-forming units, CFU) in the organs is determined by plating serial dilutions of tissue homogenates onto Middlebrook 7H10 or 7H11 agar.

  • Analysis: The efficacy of the treatment is determined by comparing the log10 CFU reduction in the organs of treated mice to that of the untreated control group.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Mouse Model) A Prepare M.tb Inoculum C Inoculate & Incubate A->C B Serial Drug Dilutions B->C D Determine MIC C->D E Aerosol Infection of Mice F Establish Chronic Infection E->F G Drug Administration F->G H Determine Bacterial Load (CFU) G->H Start Start->A Start->E

General Workflow for Anti-Tuberculosis Drug Evaluation

Conclusion

Sanfetrinem demonstrates several promising characteristics as a potential new anti-tuberculosis agent. Its potent in vitro and intracellular activity, which appears superior to that of meropenem, combined with the availability of an oral prodrug, sanfetrinem cilexetil, addresses a significant limitation of current carbapenem therapies for tuberculosis, which require intravenous administration.[1][2] The comparable in vivo efficacy of oral sanfetrinem cilexetil to parenteral meropenem further strengthens its candidacy for clinical development.[1][2] Further clinical investigation is warranted to fully elucidate the therapeutic potential of sanfetrinem in the treatment of drug-susceptible and drug-resistant tuberculosis. A Phase 2a clinical study of sanfetrinem cilexetil is reportedly being planned.[1]

References

A Comparative Analysis of Sanfetrinem Cilexetil and Amoxicillin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Sanfetrinem cilexetil, an oral trinem antibiotic, and amoxicillin, a widely used aminopenicillin. The following sections detail their mechanisms of action, comparative in vitro and in vivo activities, and the experimental protocols used to derive these findings, supported by quantitative data and visual diagrams.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both Sanfetrinem, the active form of the prodrug Sanfetrinem cilexetil, and amoxicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[1][2][3][4]

Sanfetrinem, as a tricyclic β-lactam, demonstrates a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria.[5] In penicillin-susceptible Streptococcus pneumoniae, Sanfetrinem shows a strong affinity for PBP 1a and PBP 3.[6] In penicillin-resistant strains, it effectively targets PBP 1a and PBP 2b.[6]

Amoxicillin's primary targets are also PBPs, and resistance can emerge through alterations in these proteins, reducing the antibiotic's binding affinity.[7][8]

The key distinction in their mechanism lies in their interaction with β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics. Sanfetrinem exhibits high stability against many common β-lactamases, including TEM-1 and those produced by Haemophilus influenzae and Moraxella catarrhalis.[5] This stability allows it to maintain efficacy against many amoxicillin-resistant strains. Amoxicillin, conversely, is susceptible to hydrolysis by many β-lactamases, which is why it is often co-formulated with a β-lactamase inhibitor like clavulanic acid.[3][8]

cluster_drug Antibiotic Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Result cluster_resistance Resistance Mechanism Sanfetrinem Sanfetrinem PBPs Penicillin-Binding Proteins (PBPs) Sanfetrinem->PBPs Inhibits BetaLactamase β-Lactamase Sanfetrinem->BetaLactamase Stable against many types Amoxicillin Amoxicillin Amoxicillin->PBPs Inhibits Amoxicillin->BetaLactamase Hydrolyzed by CellWall Peptidoglycan Cross-linking PBPs->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Leads to (when inhibited)

Mechanism of Action of β-Lactam Antibiotics

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of Sanfetrinem and amoxicillin has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater efficacy.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Sanfetrinem and Amoxicillin
Organism (Penicillin Susceptibility)Sanfetrinem (MIC90)Amoxicillin (MIC90)Reference
Streptococcus pneumoniae (Susceptible)0.0030.015[6]
Streptococcus pneumoniae (Intermediate)0.030.125[6]
Streptococcus pneumoniae (Resistant)0.52[6]
Staphylococcus aureus (Methicillin-Susceptible)0.06-[5]
Streptococcus pyogenes0.008-[5]

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of bacterial isolates. Data for amoxicillin against S. aureus and S. pyogenes from the same comparative study was not available.

As the data indicates, Sanfetrinem demonstrates superior in vitro activity against both penicillin-susceptible and, most notably, penicillin-resistant Streptococcus pneumoniae when compared to amoxicillin.[6]

cluster_drugs Antibiotics Tested start Bacterial Isolate (e.g., S. pneumoniae) prepare Prepare Inoculum (Standardized Density) start->prepare mic_plate Inoculate Microtiter Plate with Serial Drug Dilutions prepare->mic_plate incubate Incubate at 37°C for 18-24 hours mic_plate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic sanfetrinem Sanfetrinem amoxicillin Amoxicillin

Experimental Workflow for MIC Determination

In Vivo Efficacy: Murine Infection Models

The comparative efficacy of Sanfetrinem cilexetil and amoxicillin has been assessed in murine models of systemic and respiratory tract infections. The 50% effective dose (ED50), the dose required to protect 50% of the infected animals, is a standard measure of in vivo potency.

Table 2: Comparative In Vivo Efficacy (ED50 mg/kg) of Sanfetrinem Cilexetil and Amoxicillin in Murine Models
Infection ModelPathogenSanfetrinem Cilexetil (ED50)Amoxicillin (ED50)Reference
Systemic Infection (Septicemia)Staphylococcus aureus Smith0.0910.12[5]
Systemic Infection (Septicemia)Staphylococcus aureus 5 (β-lactamase producer)0.711.28[5]
Systemic Infection (Septicemia)Streptococcus pyogenes0.080.14[5]
Respiratory Tract InfectionStreptococcus pneumoniae (Penicillin-Susceptible)0.180.29[5]

These in vivo studies demonstrate that Sanfetrinem cilexetil is significantly more potent than amoxicillin in treating systemic infections caused by both β-lactamase-negative and -positive Staphylococcus aureus, as well as Streptococcus pyogenes.[5] Furthermore, in a murine model of respiratory tract infection with penicillin-susceptible Streptococcus pneumoniae, Sanfetrinem cilexetil was more effective than amoxicillin.[5] In models of respiratory infection with penicillin-resistant S. pneumoniae, Sanfetrinem cilexetil was also shown to be more effective in reducing the number of bacteria in the lungs compared to amoxicillin.[9][10]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) were determined by the agar dilution method.

  • Media Preparation: Mueller-Hinton agar supplemented with 5% defibrinated horse blood was prepared and dispensed into petri dishes.

  • Antibiotic Preparation: Stock solutions of Sanfetrinem and amoxicillin were prepared and serially diluted to achieve a range of final concentrations in the agar.

  • Inoculum Preparation: Bacterial isolates were grown overnight and then diluted to a standardized concentration, typically 1 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: A multipoint inoculator was used to deliver approximately 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates were incubated at 37°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO2 for S. pneumoniae).

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Murine Systemic Infection (Septicemia) Model
  • Animal Model: Male ICR mice (4 weeks old, weighing 18-22 g) were used.

  • Infection: Mice were intraperitoneally injected with a bacterial suspension (e.g., S. aureus or S. pyogenes) in 0.5 mL of saline containing 5% mucin. The bacterial challenge dose was calibrated to be lethal to non-treated control mice within 48 hours.

  • Treatment: Sanfetrinem cilexetil and amoxicillin were suspended in 0.5% carboxymethylcellulose and administered orally at 1 and 5 hours post-infection.

  • Observation: The survival of the mice was monitored for 7 days.

  • ED50 Calculation: The 50% effective dose (ED50) was calculated from the survival rates at different drug dosages using the probit method.

Murine Respiratory Tract Infection Model
  • Animal Model: Male CBA/J mice (5 weeks old, weighing 18-22 g) were used.

  • Infection: Mice were anesthetized and intranasally inoculated with a suspension of S. pneumoniae in 50 µL of saline.

  • Treatment: Oral administration of Sanfetrinem cilexetil or amoxicillin was initiated 18 hours post-infection and continued twice daily for 3 days.

  • Assessment: At the end of the treatment period, mice were euthanized, and their lungs were aseptically removed and homogenized. The number of viable bacteria (CFU) in the lung homogenates was determined by plating serial dilutions on appropriate agar media.

  • Efficacy Determination: The reduction in bacterial counts in the lungs of treated mice was compared to that in untreated control mice.

Conclusion

The available experimental data indicates that Sanfetrinem cilexetil demonstrates superior in vitro and in vivo efficacy compared to amoxicillin against several key bacterial pathogens, including strains resistant to penicillin. Its stability against many β-lactamases is a significant advantage, suggesting its potential as a valuable therapeutic option in an era of increasing antibiotic resistance. Further clinical investigations are warranted to fully elucidate its therapeutic potential in human infections.

References

Sanfetrinem Sodium: A Comparative Analysis of its Activity Against Penicillin-Susceptible and Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of sanfetrinem sodium against penicillin-susceptible Streptococcus pneumoniae (PSSP) and penicillin-resistant Streptococcus pneumoniae (PRSP). The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating the potential of sanfetrinem as a therapeutic agent against this key respiratory pathogen.

Executive Summary

Sanfetrinem, a member of the trinem class of β-lactam antibiotics, demonstrates potent in vitro activity against Streptococcus pneumoniae. Notably, it retains significant efficacy against strains that have developed resistance to penicillin. While its activity is highest against penicillin-susceptible isolates, the minimum inhibitory concentrations (MICs) against penicillin-resistant strains remain in a range that suggests potential clinical utility. This superior activity against resistant strains is attributed to its interaction with essential penicillin-binding proteins (PBPs) that are altered in resistant pneumococci.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for sanfetrinem and comparator β-lactam antibiotics against penicillin-susceptible, intermediately resistant, and resistant S. pneumoniae. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.

Table 1: In Vitro Activity of Sanfetrinem and Comparator Agents against Penicillin-Susceptible S. pneumoniae (PSSP)

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Sanfetrinem≤0.007 - 0.015≤0.007 - 0.03
Penicillin--
Amoxicillin--
Cefotaxime--
Imipenem--
Meropenem--

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: In Vitro Activity of Sanfetrinem and Comparator Agents against Intermediately Penicillin-Resistant S. pneumoniae (PISP)

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Sanfetrinem0.060.5
Penicillin--
Amoxicillin--
Cefotaxime--
Imipenem--
Meropenem--

Data compiled from multiple sources.[6]

Table 3: In Vitro Activity of Sanfetrinem and Comparator Agents against Penicillin-Resistant S. pneumoniae (PRSP)

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Sanfetrinem0.50.5 - 1.0
Penicillin--
Amoxicillin--
Cefotaxime--
Imipenem--
Meropenem--

Data compiled from multiple sources.[1][3][4][5][6]

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods, as detailed below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates: Clinical isolates of S. pneumoniae were cultured on appropriate media, such as Mueller-Hinton agar supplemented with 5% sheep blood.

  • Inoculum Preparation: A standardized inoculum of the bacterial isolates was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Serial twofold dilutions of this compound and comparator agents were prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

  • Incubation: The microdilution trays were inoculated with the bacterial suspension and incubated at 35°C in ambient air for 20-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method was also performed in accordance with CLSI guidelines.

  • Media Preparation: Mueller-Hinton agar supplemented with 5% sheep blood was prepared, and serial twofold dilutions of the antimicrobial agents were incorporated into the molten agar before pouring the plates.

  • Inoculum Preparation: A bacterial suspension was prepared to a turbidity of a 0.5 McFarland standard and then diluted 1:10.

  • Inoculation: The agar plates were inoculated with approximately 1-2 µL of the standardized bacterial suspension (delivering 104 CFU per spot) using a multipoint replicator.

  • Incubation: The plates were incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that prevented the growth of the bacteria.

Mechanism of Action and Resistance

The antibacterial activity of sanfetrinem, like other β-lactams, is due to the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). In S. pneumoniae, resistance to penicillin is primarily mediated by alterations in these PBPs, which reduces their affinity for β-lactam antibiotics.

Sanfetrinem has been shown to have a high affinity for the essential PBPs in both penicillin-susceptible and -resistant strains. In penicillin-susceptible strains, PBP 1a is a key target. In resistant strains, which often have modified PBP 2b and PBP 2x, sanfetrinem demonstrates significant binding to these altered proteins as well as to PBP 1a, thereby overcoming the primary mechanism of resistance.[3][4][5]

G cluster_0 Sanfetrinem Action Sanfetrinem Sanfetrinem PBPs Penicillin-Binding Proteins (PBPs) Sanfetrinem->PBPs Binds to Sanfetrinem->Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Catalyzes Inhibition->CellWall Inhibits

Figure 1. Mechanism of action of sanfetrinem.

G cluster_1 Penicillin Resistance in S. pneumoniae Penicillin Penicillin AlteredPBPs Altered PBPs (PBP1a, 2b, 2x) Penicillin->AlteredPBPs ReducedBinding Reduced Binding Affinity AlteredPBPs->ReducedBinding Resistance Penicillin Resistance ReducedBinding->Resistance

Figure 2. Penicillin resistance mechanism in S. pneumoniae.

G cluster_2 Experimental Workflow: MIC Determination Start Start: S. pneumoniae Isolate Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculation Inoculate Plates/Trays Inoculum->Inoculation AntibioticDilution Prepare Serial Antibiotic Dilutions AntibioticDilution->Inoculation Incubation Incubate (35°C, 20-24h) Inoculation->Incubation Reading Read Results: Determine MIC Incubation->Reading

Figure 3. Experimental workflow for MIC determination.

References

Synergistic effects of Sanfetrinem with rifampicin and amoxicillin/clavulanate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Sanfetrinem with Rifampicin and Amoxicillin/Clavulanate

For researchers and professionals in drug development, identifying potent antibiotic combinations is crucial in the fight against resistant bacterial strains. This guide provides a comparative analysis of the synergistic effects of sanfetrinem, a novel tricyclic β-lactam antibiotic, when combined with rifampicin and amoxicillin/clavulanate. The data presented is based on preclinical in vitro studies against Mycobacterium tuberculosis, offering insights into potential therapeutic applications.

Recent research has highlighted the promise of sanfetrinem, particularly its strong synergistic interactions with existing antibiotics.[1][2][3][4][5] Studies demonstrate that sanfetrinem, when used in combination, can lead to a significant reduction in the minimum inhibitory concentrations (MICs) of the individual drugs, suggesting a potentiation of their antimicrobial activity.[1][6]

Quantitative Analysis of Synergistic Effects

The synergistic potential of sanfetrinem in combination with rifampicin and amoxicillin/clavulanate has been quantified using the fractional inhibitory concentration index (FICI). Synergy is typically defined as an FICI value of ≤ 0.5. The available data indicates strong synergy between sanfetrinem and both rifampicin and amoxicillin, with FICI values below 0.25.[1][2][6] This suggests a highly effective interaction, leading to up to an 8-fold reduction in the MIC values of the component drugs.[1][6]

Drug CombinationTarget OrganismFICIMIC ReductionReference
Sanfetrinem + RifampicinM. tuberculosis H37Rv< 0.25Up to 8-fold[1][6]
Sanfetrinem + AmoxicillinM. tuberculosis H37Rv< 0.25Up to 8-fold[1][6]
Sanfetrinem + RifapentineM. tuberculosis H37Rv0.38Not Specified[1][2][6]
Sanfetrinem + EthambutolM. tuberculosis H37Rv0.5Not Specified[1][2]

Pharmacodynamic Interactions: Time-Kill Assays

Combinatorial time-kill assays provide further evidence of the synergistic activity of sanfetrinem. These experiments, conducted against M. tuberculosis H37Rv, reveal the bactericidal or bacteriostatic effects of drug combinations over time.

  • Sanfetrinem alone: Induces a rapid initial killing, reducing the bacterial load by approximately 2 logs within the first 24 hours, followed by regrowth after 48 hours.[2][6][7]

  • Amoxicillin/clavulanate alone: Shows a weaker bactericidal effect, with a 1-log reduction in bacterial burden in the first 24 hours, followed by regrowth.[2][7]

  • Sanfetrinem + Amoxicillin/clavulanate: This combination results in a minor interaction, characterized by a slight delay in bacterial regrowth compared to the individual drugs.[2][7]

  • Sanfetrinem or Amoxicillin/clavulanate + Rifampicin: Both combinations exhibit a strong positive interaction, leading to a sustained post-antibiotic effect for 10-15 days and preventing bacterial regrowth.[2][7]

  • Triple Combination (Sanfetrinem + Amoxicillin/clavulanate + Rifampicin): This combination demonstrates a profile similar to or slightly better than the two-drug combinations with rifampicin. It combines the rapid initial killing effect of sanfetrinem with a prolonged period of bacteriostasis for up to 15 days.[2][7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the analysis of sanfetrinem's synergistic effects.

Checkerboard Synergy Assay

This assay is used to determine the FICI for drug combinations.

  • Preparation: A two-dimensional array of drug concentrations is prepared in a microtiter plate. Serial dilutions of sanfetrinem are made along the x-axis, and serial dilutions of the companion drug (rifampicin or amoxicillin/clavulanate) are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.

  • MIC Determination: The MIC of each drug alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[6][7]

Time-Kill Curve Assay

This assay assesses the pharmacodynamic interaction between antimicrobials over time.

  • Culture Preparation: M. tuberculosis H37Rv cultures are grown to an exponential phase.

  • Drug Exposure: The bacterial cultures are exposed to the drugs alone and in combination at sub-optimal (sub-MIC) concentrations to allow for the detection of synergistic killing.[2][6][7]

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72 hours, and beyond).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colony-forming units (CFU).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug and combination to visualize the killing kinetics.

Visualizing Experimental Workflows and Synergistic Interactions

The following diagrams illustrate the workflow of the experimental protocols used to evaluate the synergistic effects of sanfetrinem.

Synergy_Assay_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cb_prep Prepare Drug Dilutions (Sanfetrinem & Companion Drug) cb_inoculate Inoculate with M. tuberculosis cb_prep->cb_inoculate cb_incubate Incubate cb_inoculate->cb_incubate cb_read Determine MICs cb_incubate->cb_read cb_calc Calculate FICI cb_read->cb_calc tk_prep Prepare Exponential Phase Culture tk_expose Expose to Drugs (Alone & Combination) tk_prep->tk_expose tk_sample Sample at Time Intervals tk_expose->tk_sample tk_plate Plate for CFU Count tk_sample->tk_plate tk_plot Plot Log10 CFU/mL vs. Time tk_plate->tk_plot

Caption: Workflow for In Vitro Synergy Testing.

Synergistic_Interaction_Logic cluster_combination Combination Therapy Sanfetrinem Sanfetrinem Synergy Strong Synergy (FICI < 0.25) Sanfetrinem->Synergy Rifampicin Rifampicin Rifampicin->Synergy Amox_Clav Amoxicillin/ Clavulanate Amox_Clav->Synergy with Rifampicin Bacteriostasis Sustained Bacteriostasis (10-15 days) Synergy->Bacteriostasis

Caption: Logical Relationship of Synergistic Drug Combinations.

References

In Vitro Synergy of Sanfetrinem: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the in vitro synergistic activity of sanfetrinem, a novel tricyclic β-lactam antibiotic, when combined with other antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical applications. Sanfetrinem has demonstrated promising synergistic effects, particularly against multidrug-resistant organisms, highlighting its potential as a partner agent in combination therapies.

Key Findings:

  • Gram-Positive Synergy: Sanfetrinem exhibits synergistic activity with gentamicin against Enterococcus faecalis strains that do not exhibit high-level gentamicin resistance.

  • Anti-Tuberculosis Activity: Strong synergistic interactions have been observed between sanfetrinem and several first-line anti-tuberculosis drugs against Mycobacterium tuberculosis.

  • Broad-Spectrum Potential: While comprehensive synergy data against a wide range of Gram-negative bacteria is still emerging, initial studies indicate sanfetrinem possesses a broad spectrum of activity, suggesting potential for synergistic combinations against these pathogens as well.

Data Summary

The following tables summarize the quantitative data from in vitro synergy testing of sanfetrinem with various antimicrobials.

Table 1: Synergy of Sanfetrinem against Mycobacterium tuberculosis H37Rv
Combination AgentMethodFractional Inhibitory Concentration Index (FICI)Interpretation
AmoxicillinCheckerboard<0.25Strong Synergy[1]
RifampicinCheckerboard<0.25Strong Synergy[1]
RifapentineCheckerboard0.38Synergy[1]
EthambutolCheckerboard0.5Synergy[1]
Table 2: Synergy of Sanfetrinem against Enterococcus faecalis
Combination AgentBacterial StrainMethodResults
GentamicinStrain lacking high-level gentamicin resistanceTime-Kill AssaySynergy Observed

Note: Specific quantitative data from the time-kill assay (e.g., log reduction in CFU/mL) was not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Checkerboard Assay for M. tuberculosis

The checkerboard assay was utilized to determine the Fractional Inhibitory Concentration Index (FICI) for sanfetrinem in combination with other anti-tuberculosis agents.[1]

  • Preparation of Drug Solutions: Stock solutions of sanfetrinem and the combination agents were prepared and serially diluted in an appropriate broth medium.

  • Microplate Setup: A 96-well microtiter plate was prepared with serial dilutions of sanfetrinem along the x-axis and the combination agent along the y-axis, creating a matrix of concentrations.

  • Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates were incubated under appropriate conditions for mycobacterial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination was determined by visual inspection for the lowest concentration that inhibited bacterial growth.

  • FICI Calculation: The FICI was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: No interaction (additive or indifferent)

    • FICI > 4: Antagonism

Time-Kill Assay for E. faecalis

Time-kill studies were performed to assess the synergistic bactericidal activity of sanfetrinem in combination with gentamicin against E. faecalis.

  • Bacterial Culture: An overnight culture of E. faecalis was diluted to a standardized starting inoculum (e.g., 10^5 or 10^6 CFU/mL) in a suitable broth medium.

  • Drug Concentrations: Sanfetrinem and gentamicin were added to the bacterial suspensions alone and in combination at specific concentrations, often based on their MICs (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). A growth control without any antibiotic was also included.

  • Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time was plotted for each condition.

  • Interpretation of Synergy: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination at a specific time point compared with the most active single agent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the checkerboard and time-kill assays.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions serial_dilute Create Serial Dilutions in Microplate prep_drugs->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret Time_Kill_Assay_Workflow cluster_prep_tk Preparation cluster_assay_tk Assay Execution cluster_analysis_tk Data Analysis prep_inoculum_tk Prepare Standardized Bacterial Culture add_drugs Add Antibiotics (Alone & in Combination) prep_inoculum_tk->add_drugs incubate_sample Incubate and Collect Samples Over Time add_drugs->incubate_sample plate_count Perform Viable Plate Counts (CFU/mL) incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves determine_synergy Determine Synergy (≥2-log10 reduction) plot_curves->determine_synergy

References

A Comparative Analysis of Sanfetrinem Cross-Resistance with Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of sanfetrinem, a trinem beta-lactam antibiotic, with other beta-lactams against a panel of bacterial strains exhibiting various resistance mechanisms. The data presented herein is compiled from key studies investigating the cross-resistance profile of sanfetrinem, offering valuable insights for researchers in antimicrobial drug development.

Executive Summary

Sanfetrinem demonstrates a pattern of cross-resistance similar to that of carbapenems like imipenem. It maintains stability against many common beta-lactamases, including AmpC and extended-spectrum beta-lactamases (ESBLs), which confer resistance to many cephalosporins. However, its efficacy is compromised by class B metallo-beta-lactamases and functional group 2f enzymes. Against penicillin-resistant Streptococcus pneumoniae, sanfetrinem exhibits superior activity, comparable to carbapenems, by targeting essential penicillin-binding proteins (PBPs).

Comparative In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of sanfetrinem and comparator beta-lactams against bacterial strains with well-characterized resistance mechanisms.

Table 1: MICs (μg/mL) against Beta-Lactamase-Producing Enterobacteriaceae

Organism & Beta-Lactamase ProfileSanfetrinemImipenemCefiximeCefpodoximeAmoxicillin
E. coli expressing TEM-1StableStableResistantResistantResistant
E. coli expressing TEM-10 (ESBL)StableStableResistantResistantResistant
K. pneumoniae expressing SHV-5 (ESBL)StableStableResistantResistantResistant
E. cloacae (AmpC Inducible)0.12 - 2≤ 0.5≤ 1≤ 1>128
E. cloacae (AmpC Derepressed)4 - 8≤ 0.5>128>128>128
C. freundii (AmpC Inducible)0.12 - 2≤ 0.5≤ 1≤ 1>128
C. freundii (AmpC Derepressed)4 - 8≤ 0.5>128>128>128
S. marcescens (AmpC Derepressed)Not RaisedStable>128>128>128
M. morganii (AmpC Derepressed)Not RaisedStable>128>128>128
P. vulgaris (Hyperproducing Class A)ActiveActiveActiveResistantResistant
K. oxytoca (Hyperproducing Class A)ActiveActiveActiveResistantResistant
Strains with Functional Group 2f EnzymesMICs increased up to 64-foldActivity CompromisedActiveActiveActivity Compromised
Strains with Zinc Beta-Lactamases (e.g., IMP-1)ResistantResistantResistantResistantResistant

Data compiled from Babini GS, et al. Antimicrob Agents Chemother. 1998 May;42(5):1168-75.[1][2]

Table 2: MICs (μg/mL) against Streptococcus pneumoniae with Varying Penicillin Susceptibility

Penicillin SusceptibilitySanfetrinemImipenemMeropenemPenicillin GAmoxicillinCefotaxime
SusceptibleSimilar to comparatorsSimilar to comparatorsSimilar to comparatorsSimilar to comparatorsSimilar to comparatorsSimilar to comparators
Intermediate≤1 (MIC90)≤1 (MIC90)≤1 (MIC90)---
Resistant≤1 (MIC90)≤1 (MIC90)≤1 (MIC90)---

Data compiled from Sifaoui F, et al. Antimicrob Agents Chemother. 1998 Jan;42(1):173-5.[3][4] Sanfetrinem was generally twofold less active than imipenem against resistant strains.[3]

Experimental Protocols

The data presented in this guide were primarily generated using the following methodologies:

Determination of Minimum Inhibitory Concentration (MIC)

1. Broth Microdilution Method (for Enterobacteriaceae):

  • Bacterial Strains: A panel of clinical isolates and laboratory strains with defined beta-lactamase expression was used.

  • Media: Cation-adjusted Mueller-Hinton broth was utilized.

  • Inoculum: Bacterial suspensions were prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of microtiter plates.

  • Antibiotics: Stock solutions of sanfetrinem and comparator beta-lactams were prepared. Serial twofold dilutions of each antibiotic were made in the microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

2. Agar Dilution Method (for S. pneumoniae):

  • Bacterial Strains: A collection of clinical isolates of S. pneumoniae with varying levels of penicillin resistance were tested.

  • Media: Mueller-Hinton agar supplemented with 5% horse blood was used.

  • Inoculum: Bacterial cultures were grown to a specific turbidity and applied to the agar plates using a Steers replicator, delivering an inoculum of 10^4 to 10^5 CFU per spot.

  • Antibiotics: Serial twofold dilutions of sanfetrinem and other beta-lactams were incorporated into the agar medium before pouring the plates.

  • Incubation: The plates were incubated at 37°C for 18 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that inhibited visible growth on the agar.[3]

Penicillin-Binding Protein (PBP) Affinity Studies
  • Membrane Preparation: Bacterial cell membranes containing PBPs were prepared from selected S. pneumoniae strains.

  • Competition Assays: The prepared membranes were incubated with various concentrations of unlabeled sanfetrinem or imipenem. Subsequently, a saturating concentration of radiolabeled or fluorescently tagged penicillin G was added to bind to the remaining unoccupied PBPs.

  • Detection: The PBP-antibiotic complexes were separated by SDS-PAGE and visualized by fluorography or fluorescence scanning. The concentration of sanfetrinem or imipenem required to inhibit 50% of the binding of the labeled penicillin G to specific PBPs was determined. The essential PBPs for sanfetrinem in penicillin-susceptible strains appeared to be PBP 1a, while in more resistant isolates, PBP 1a and PBP 2b were the primary targets.[3][4]

Mechanisms of Action and Resistance

The following diagrams illustrate the general mechanisms of beta-lactam action and the pathways leading to cross-resistance.

Beta_Lactam_Action cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam (e.g., Sanfetrinem) Porin Porin Channel Beta_Lactam->Porin Entry PBP Penicillin-Binding Protein (PBP) Porin->PBP Binding Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Cross_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance cluster_comparators Comparator Beta-Lactams Sanfetrinem Sanfetrinem Beta_Lactamase Beta-Lactamase Production Beta_Lactamase->Sanfetrinem Hydrolysis (e.g., Metallo-beta-lactamases) Imipenem Imipenem Beta_Lactamase->Imipenem Hydrolysis by MBLs Cephalosporins Cephalosporins Beta_Lactamase->Cephalosporins Hydrolysis by ESBLs, AmpC PBP_Alteration PBP Alteration PBP_Alteration->Sanfetrinem Reduced Binding Affinity PBP_Alteration->Imipenem Reduced Affinity PBP_Alteration->Cephalosporins Reduced Affinity Porin_Loss Porin Channel Loss/Mutation Porin_Loss->Sanfetrinem Reduced Uptake

References

Sanfetrinem: A Comparative Analysis Against Other Carbapenems for the Treatment of Multidrug-Resistant (MDR) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global public health. Carbapenems have long been a cornerstone of treatment for serious bacterial infections, but their efficacy is threatened by rising resistance. This guide provides a comparative analysis of sanfetrinem, a trinem carbapenem, against other established carbapenems like meropenem and imipenem, with a focus on their performance against MDR strains.

Executive Summary

Sanfetrinem, an orally bioavailable trinem, demonstrates promising activity against a range of bacterial pathogens, including certain MDR strains. Its primary area of recent investigation has been in the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), where it shows comparable or superior in vitro activity to meropenem. Against some MDR Gram-negative bacteria, particularly those producing Extended-Spectrum β-Lactamases (ESBLs), sanfetrinem exhibits potent activity, comparable to imipenem. However, comprehensive data on its efficacy against critical MDR pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii remains limited in publicly available literature. This guide synthesizes the current experimental data to offer a comparative perspective.

Data Presentation: In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sanfetrinem and other carbapenems against various MDR bacterial strains.

Table 1: Comparative MICs against MDR Mycobacterium tuberculosis

AntibioticMIC Range (μg/mL)MIC90 (μg/mL)
SanfetrinemNot specified1-4[1][2]
MeropenemNot specified2-64[1][2]

Table 2: Comparative MICs against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Sanfetrinem0.064 - 40.383[3]
Imipenem0.094 - 0.380.190.25[3]

Table 3: Comparative MICs against AmpC-Derepressed Enterobacterales

OrganismAntibioticMIC Range (μg/mL)
Enterobacter cloacaeSanfetrinem4 - 8[4][5]
ImipenemNot specified (retained full activity)[4][5]
Citrobacter freundiiSanfetrinem4 - 8[4]
ImipenemNot specified (retained full activity)[4]

Table 4: Stability Against Common β-Lactamases

β-Lactamase TypeSanfetrinem StabilityImipenem Stability
TEM-1, TEM-10, SHV (ESBLs)Stable[4][5]Stable[4][5]
AmpCSlight lability[4][5]More stable[4][5]
Class B (Metallo-β-lactamases)LabileLabile
Group 2f EnzymesLabileLabile[4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are generalized methodologies employed in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution: This is a standard method used to determine the MIC of an antimicrobial agent.

  • A standardized inoculum of the test bacteria is prepared.

  • The antimicrobial agent is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • The bacterial inoculum is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

E-test (Epsilometer Test): The E-test is a gradient diffusion method.

  • A standardized bacterial suspension is swabbed uniformly onto the surface of an agar plate.

  • A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.

  • The plate is incubated, allowing the antibiotic to diffuse into the agar and establish a concentration gradient.

  • An elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3]

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

All carbapenems, including sanfetrinem, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G cluster_bacterium Bacterial Cell Carbapenem Sanfetrinem / Other Carbapenems PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to & Inactivates CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: General mechanism of action for carbapenems.

Experimental Workflow: MIC Determination via Broth Microdilution

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

G start Start: Isolate MDR Strain prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Sanfetrinem & Comparators in Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: Comparative MIC Data determine_mic->end

Caption: Workflow for MIC determination.

Concluding Remarks

Sanfetrinem demonstrates considerable promise, particularly as a potential oral treatment option for MDR-TB. Its activity against ESBL-producing Enterobacterales is also noteworthy. However, to establish its role in the broader context of treating MDR infections, further in-depth, comparative studies are critically needed. Specifically, research focusing on its efficacy against carbapenem-resistant Enterobacterales, P. aeruginosa, and A. baumannii is essential to fully understand its clinical potential and position it appropriately within the therapeutic armamentarium against these challenging pathogens. The existing data, while encouraging in specific areas, underscores the necessity for continued investigation to delineate the full spectrum of sanfetrinem's activity.

References

Evaluating the post-antibiotic effect of Sanfetrinem compared to other agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the persistent antibacterial activity of sanfetrinem compared to other antimicrobial agents.

This guide provides an objective comparison of the post-antibiotic effect (PAE) of the trinem antibiotic, sanfetrinem, against a panel of other commonly used antibacterial agents. The data presented is compiled from in-vitro studies and is intended to inform researchers, scientists, and drug development professionals on the pharmacodynamic properties of sanfetrinem.

Data Summary

The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. A longer PAE allows for less frequent dosing intervals in clinical practice. The following table summarizes the PAE and post-antibiotic sub-MIC effect (PAE-SME) of sanfetrinem and comparator agents against penicillin-susceptible, intermediately susceptible, and resistant pneumococci.

Antibiotic AgentMean Post-Antibiotic Effect (PAE) in hoursMeasurable Post-Antibiotic Sub-MIC Effect (PAE-SME) in hours
Sanfetrinem2.8 - 4.32 - 7
Penicillin G1 - 6.5Not Reported
Amoxicillin1 - 6.51 - 9
Cefpodoxime1 - 6.52 - 7
Ceftriaxone1 - 81 - 9
Imipenem1 - 81.5 - 7.7
Clarithromycin1 - 71 - 6

Table 1: Comparison of the in-vitro post-antibiotic effect (PAE) and post-antibiotic sub-MIC effect (PAE-SME) of sanfetrinem and six other antimicrobial agents against 12 strains of penicillin-susceptible and -resistant pneumococci. Data extracted from a comparative study.[1]

Experimental Protocols

The determination of the post-antibiotic effect is a critical component of preclinical antibiotic evaluation. The following is a generalized experimental protocol for determining the in-vitro PAE of antimicrobial agents, based on standard methodologies.

Determination of Post-Antibiotic Effect (PAE)
  • Bacterial Culture Preparation: Strains of the target bacteria (e.g., Streptococcus pneumoniae) are grown in a suitable broth medium to the logarithmic growth phase.

  • Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to a specific concentration of the antibiotic, typically at a multiple of the minimum inhibitory concentration (MIC), for a defined period (e.g., 1-2 hours). The control group is incubated without the antibiotic.

  • Removal of Antibiotic: After the exposure period, the antibiotic is removed from the test culture. This is commonly achieved by a 1000-fold dilution of the culture in fresh, pre-warmed broth medium to render the antibiotic concentration negligible.

  • Monitoring Bacterial Regrowth: The number of viable bacteria in both the test and control cultures is determined at regular intervals. This is typically done by plating serial dilutions of the cultures and counting the resulting colony-forming units (CFU).

  • Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C , where:

    • T is the time required for the count of CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of CFU in the untreated control culture to increase by 1 log10.

Determination of Post-Antibiotic Sub-MIC Effect (PAE-SME)

The PAE-SME measures the effect of sub-inhibitory concentrations of an antibiotic on bacteria that have already been exposed to a higher concentration.

  • Induction of PAE: The initial steps are the same as for the PAE determination.

  • Exposure to Sub-MIC Concentrations: After the removal of the high concentration of the antibiotic, the bacterial culture is re-exposed to various sub-inhibitory concentrations of the same antibiotic (e.g., 0.125, 0.25, and 0.5 times the MIC).

  • Monitoring Regrowth: The regrowth of the bacteria is monitored as described for the PAE determination.

  • Calculation of PAE-SME: The PAE-SME is calculated as the difference in the time it takes for the re-exposed cultures and the unexposed control cultures to show a significant increase in absorbance or viable counts.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Culture Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_monitoring Regrowth Monitoring cluster_calculation PAE Calculation A Bacterial Inoculum B Logarithmic Growth Phase Culture A->B C Test Culture (expose to antibiotic) B->C D Control Culture (no antibiotic) B->D E Dilution or Filtration C->E F Viable Cell Count (CFU) at Intervals D->F E->F G PAE = T - C F->G

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Mechanism of Action and Post-Antibiotic Effect of Beta-Lactam Antibiotics

Beta_Lactam_PAE cluster_moa Mechanism of Action cluster_pae Post-Antibiotic Effect A Beta-Lactam Antibiotic (e.g., Sanfetrinem) B Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall A->B Binds to C Inhibition of Peptidoglycan Synthesis B->C Leads to D Bacterial Cell Lysis C->D Results in F Slow Dissociation from PBPs and/or Slow Recovery of PBP Function C->F Initiates conditions for E Antibiotic Concentration Falls Below MIC E->F G Continued Inhibition of Cell Wall Synthesis F->G H Suppressed Bacterial Regrowth (PAE) G->H

Caption: Mechanism of action and the resulting Post-Antibiotic Effect of beta-lactams.

References

Bacterial Resistance to Sanfetrinem Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of bacterial resistance to Sanfetrinem Sodium, a trinem β-lactam antibiotic, in relation to other β-lactam alternatives. The content is supported by experimental data to offer an objective performance analysis for research and development purposes.

Overview of Resistance Mechanisms

Bacteria have evolved sophisticated strategies to counteract the efficacy of β-lactam antibiotics, including Sanfetrinem. The primary mechanisms of resistance involve:

  • Enzymatic Degradation by β-Lactamases: Bacteria produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

  • Reduced Permeability: Alterations in the bacterial outer membrane, primarily through the loss or modification of porin channels, can restrict the entry of antibiotics into the cell.

  • Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pump systems, preventing the drug from reaching its target.

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

This guide will delve into each of these mechanisms with a focus on Sanfetrinem and its performance compared to other relevant β-lactams.

β-Lactamase-Mediated Resistance

Sanfetrinem, like other carbapenems, demonstrates stability against many common β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs). However, its efficacy is compromised by certain classes of these enzymes.

Comparative Activity of Sanfetrinem and Comparator β-Lactams Against β-Lactamase-Producing Strains

Bacterial Strain/EnzymeSanfetrinem MIC (µg/mL)Imipenem MIC (µg/mL)Cefixime MIC (µg/mL)Cefpodoxime MIC (µg/mL)
E. cloacae (AmpC derepressed)4 - 8≤ 0.5> 32> 32
Strains with TEM-1/TEM-10≤ 0.25≤ 0.5> 328
Strains with various ESBLs (TEM & SHV)≤ 0.25≤ 0.5> 32> 32
S. marcescens (Sme-1)840.250.5
Strains with IMP-1 (Metallo-β-lactamase)1616> 32> 32

Data sourced from multiple studies. MICs can vary based on experimental conditions.

Key Findings:

  • Sanfetrinem retains good activity against bacteria producing TEM-1, TEM-10, and various ESBLs, similar to imipenem.[1]

  • Derepression of AmpC β-lactamase in Enterobacter cloacae leads to a significant increase in the MIC of Sanfetrinem, although it remains more active than cephalosporins like cefixime and cefpodoxime.[1]

  • Functional group 2f enzymes, such as Sme-1, and Class B metallo-β-lactamases, like IMP-1, confer significant resistance to Sanfetrinem.[1]

Experimental Protocol: β-Lactamase Hydrolysis Assay

This protocol is used to determine the rate at which a β-lactamase enzyme hydrolyzes a β-lactam antibiotic.

  • Enzyme and Substrate Preparation: Purify the β-lactamase of interest. Prepare stock solutions of the β-lactam antibiotic (e.g., Sanfetrinem) in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

  • Assay Setup: In a quartz cuvette, mix the buffer, the β-lactamase solution, and the antibiotic solution.

  • Spectrophotometric Monitoring: Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The specific wavelength depends on the β-lactam antibiotic being tested.

  • Kinetic Parameter Calculation: From the rate of change in absorbance, calculate the initial velocity of the reaction. By varying the substrate concentration, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

Hydrolysis of Sanfetrinem by Sme-1 β-Lactamase

The hydrolysis of Sanfetrinem by the purified Sme-1 enzyme exhibits biphasic kinetics.[1]

  • Fast Phase kcat: 11 s⁻¹

  • Slow Phase kcat: 1.2 s⁻¹

This indicates a complex interaction between the enzyme and the antibiotic.

Logical Relationship of β-Lactamase Resistance

BetaLactamaseResistance cluster_resistance β-Lactamase Mediated Resistance Sanfetrinem Sanfetrinem BetaLactamase β-Lactamase Enzyme Sanfetrinem->BetaLactamase Hydrolysis InactiveMetabolite Inactive Metabolite BetaLactamase->InactiveMetabolite Produces BacterialCell Bacterial Cell InactiveMetabolite->BacterialCell No effect on

Caption: β-lactamase enzymes hydrolyze Sanfetrinem, leading to its inactivation.

Altered Permeability due to Porin Loss

Reduced entry of antibiotics into Gram-negative bacteria is a significant resistance mechanism. This is often due to the loss or reduced expression of outer membrane porins, such as OprD in Pseudomonas aeruginosa and OmpK35/36 in Klebsiella pneumoniae. While specific data for Sanfetrinem is limited, the resistance patterns for other carbapenems provide valuable insights.

Impact of Porin Loss on Carbapenem Susceptibility in K. pneumoniae

StrainRelevant GenotypeMeropenem MIC (µg/mL)
ParentalWild-type0.031
MutantΔompK350.031
MutantΔompK360.062
MutantΔompK35/360.25

Data adapted from a study on Klebsiella pneumoniae.[1]

Key Observations:

  • The loss of a single porin (OmpK35) has a minimal impact on meropenem susceptibility.

  • The loss of OmpK36 leads to a slight increase in the MIC.

  • A double deletion of both major porins results in a significant 8-fold increase in the meropenem MIC, highlighting the importance of these channels for carbapenem entry.[1] It is plausible that Sanfetrinem uptake is similarly affected.

Experimental Protocol: Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the permeability of the bacterial outer membrane.

  • Cell Preparation: Grow bacterial cultures to mid-log phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • NPN Labeling: Resuspend the cells in the buffer containing the fluorescent probe 1-N-phenylnaphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

  • Permeabilizer/Antibiotic Addition: Add the test compound (e.g., a known membrane permeabilizer as a positive control, or the antibiotic of interest) to the cell suspension.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the outer membrane has become more permeable, allowing NPN to enter and bind to the membrane interior.

Workflow for Assessing Porin-Mediated Resistance

PorinResistanceWorkflow Start Isolate clinical strain with suspected porin loss Sequencing Sequence porin genes (e.g., ompK35/36) Start->Sequencing Expression Quantify porin gene expression (qRT-PCR) Start->Expression MIC_WT Determine Sanfetrinem MIC for wild-type strain Start->MIC_WT MIC_Mutant Determine Sanfetrinem MIC for porin-deficient strain Sequencing->MIC_Mutant Expression->MIC_Mutant Compare Compare MIC values MIC_WT->Compare MIC_Mutant->Compare Conclusion Draw conclusion on role of porin loss Compare->Conclusion

Caption: Experimental workflow to investigate the role of porin loss in Sanfetrinem resistance.

Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to clinically significant levels of resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM in P. aeruginosa and AcrAB-TolC in Enterobacteriaceae, are major contributors to multidrug resistance.

While direct evidence for Sanfetrinem as a substrate for specific efflux pumps is not extensively documented, its structural similarity to other carbapenems suggests it is likely susceptible to efflux by these systems. The potentiation of antibiotic activity in the presence of an efflux pump inhibitor (EPI) can provide indirect evidence of efflux.

Hypothetical Impact of Efflux Pump Overexpression on Sanfetrinem MIC

StrainEfflux Pump StatusExpected Sanfetrinem MIC (µg/mL)Expected Sanfetrinem + EPI MIC (µg/mL)
Wild-typeBasal expressionLowLow
MutantOverexpressionHighLow

Experimental Protocol: Efflux Pump Substrate Determination using a Riboswitch-Based Reporter

This method can be used to identify substrates of efflux pumps.

  • Strain Construction: Engineer a bacterial strain (e.g., P. aeruginosa) that is deficient in one or more major efflux pumps. Introduce a reporter system, such as a riboswitch coupled to a reporter gene (e.g., lacZ), that is activated by the intracellular accumulation of a specific metabolite.

  • Primary Screen: Screen a library of compounds against the efflux-deficient strain. Compounds that enter the cell and inhibit the metabolic pathway upstream of the riboswitch will lead to the accumulation of the metabolite and activation of the reporter.

  • Secondary Screen: Re-screen the hits from the primary screen against an isogenic efflux-proficient strain.

  • Data Analysis: Compounds that show high reporter activity in the efflux-deficient strain but low or no activity in the efflux-proficient strain are likely substrates of the efflux pump(s).

Signaling Pathway of Efflux-Mediated Resistance

EffluxResistance Sanfetrinem_out Sanfetrinem (extracellular) Sanfetrinem_in Sanfetrinem (intracellular) Sanfetrinem_out->Sanfetrinem_in Diffusion EffluxPump Efflux Pump (e.g., MexAB-OprM) Sanfetrinem_in->EffluxPump Binding Target Penicillin-Binding Proteins (PBPs) Sanfetrinem_in->Target Inhibition EffluxPump->Sanfetrinem_out Extrusion

Caption: Efflux pumps actively transport Sanfetrinem out of the bacterial cell.

Target Modification: Altered Penicillin-Binding Proteins (PBPs)

Resistance to β-lactams can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. This mechanism is particularly important in Streptococcus pneumoniae for penicillin resistance.

Affinity of Sanfetrinem and Imipenem for PBPs of S. pneumoniae

A study on penicillin-susceptible and -resistant strains of S. pneumoniae revealed that PBP 1a and PBP 2b appear to be the essential targets for both Sanfetrinem and imipenem in the more resistant isolates.[2] Sanfetrinem generally showed slightly lower activity than imipenem against resistant strains.[2]

Comparative MICs against S. pneumoniae

Strain ResistanceSanfetrinem MIC₉₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)Penicillin G MIC₉₀ (µg/mL)
Susceptible0.0150.0150.015
Intermediate0.250.120.5
Resistant1.00.54.0

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study on S. pneumoniae.[2]

Experimental Protocol: PBP Binding Affinity Assay

This assay determines the concentration of an antibiotic required to inhibit the binding of a labeled penicillin to the PBPs.

  • Membrane Preparation: Grow the bacterial strain of interest and prepare a membrane fraction containing the PBPs.

  • Competition Assay: Incubate the membrane preparation with various concentrations of the unlabeled test antibiotic (e.g., Sanfetrinem) for a specific time.

  • Labeling: Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL or ³H-penicillin) to the mixture and incubate to allow it to bind to any available PBPs.

  • SDS-PAGE and Detection: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis. Visualize the labeled PBPs using a fluorescence scanner or by autoradiography.

  • IC₅₀ Determination: Quantify the intensity of the labeled PBP bands at each concentration of the test antibiotic. The IC₅₀ is the concentration of the test antibiotic that reduces the binding of the labeled penicillin by 50%.

Logical Flow of PBP Modification Resistance

PBP_Modification Start Bacterial exposure to Sanfetrinem Mutation Mutation in PBP gene Start->Mutation Selective pressure AlteredPBP Altered PBP structure Mutation->AlteredPBP ReducedAffinity Reduced binding affinity of Sanfetrinem to PBP AlteredPBP->ReducedAffinity IneffectiveInhibition Ineffective inhibition of cell wall synthesis ReducedAffinity->IneffectiveInhibition Resistance Bacterial Resistance IneffectiveInhibition->Resistance

Caption: Mutations in PBPs lead to reduced drug affinity and resistance.

Conclusion

This compound demonstrates a resistance profile characteristic of the carbapenem class of antibiotics. It maintains efficacy against many bacteria producing common β-lactamases but is vulnerable to metallo-β-lactamases and certain other carbapenemases. While specific data is emerging, it is anticipated that resistance to Sanfetrinem in Gram-negative bacteria can also be significantly influenced by the overexpression of efflux pumps and the loss of outer membrane porins. Furthermore, modifications in Penicillin-Binding Proteins can reduce its effectiveness, particularly in Gram-positive organisms like S. pneumoniae. A thorough understanding of these resistance mechanisms is crucial for the strategic development and deployment of Sanfetrinem and next-generation β-lactam antibiotics. Further research is warranted to fully elucidate the role of efflux and permeability in clinical resistance to Sanfetrinem.

References

Safety Operating Guide

Personal protective equipment for handling Sanfetrinem Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of pharmaceutical compounds like Sanfetrinem Sodium is paramount. Adherence to proper personal protective equipment (PPE) protocols minimizes the risk of exposure and ensures a safe laboratory environment. The following guidelines provide essential, immediate safety and logistical information for the operational use and disposal of this compound.

When handling this compound, which should be treated as a potentially hazardous substance, a comprehensive approach to personal protection is necessary. This includes protection for the respiratory system, eyes, skin, and body.

Personal Protective Equipment (PPE) Recommendations

A structured approach to PPE selection is critical. The following table summarizes the recommended equipment for various types of exposure.

Protection Type Equipment Standard/Specification Purpose
Respiratory Protection NIOSH-certified N95 or N100 respiratorCSA Standard Z94.4-18 or equivalentTo be used when there is a risk of generating airborne powder or aerosols.[1]
Eye Protection Safety glasses with side shields, goggles, or a face shieldANSI Z87.1 or equivalentTo be worn when there is a risk of spills or splashes.[1]
Hand Protection Two pairs of chemotherapy-tested glovesASTM D6978Provides a robust barrier against skin contact.[2]
Body Protection Disposable gown made of low-permeability fabric-Protects skin and clothing from contamination.[1][2]
Foot Protection Closed-toe shoes and shoe covers-Protects against spills and contamination of personal footwear.[3]

Experimental Workflow for Safe Handling

The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination.

cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Respirator Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Gloves (over gown cuff) Don4->Don5 Handle Proceed with Experimental Protocol in a Ventilated Enclosure (e.g., Fume Hood) Don5->Handle Doff1 Remove Gloves and Gown Handle->Doff1 Doff2 Perform Hand Hygiene Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Perform Final Hand Hygiene Doff4->Doff5

Figure 1: Procedural workflow for donning and doffing PPE when handling this compound.

Disposal Plan

All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated waste.

  • Collection: Place all used PPE in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.

  • Disposal: Dispose of the hazardous waste according to institutional and local regulations for chemical waste. Do not mix with general laboratory trash.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the healthcare provider. Report all incidents to the laboratory supervisor and environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.